4-Phenylazepan-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-phenylazepan-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |
InChI Key |
GZMDKKZLUIYOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Phenylazepan-4-ol, a tertiary alcohol derivative of the azepane scaffold. This compound and its analogues are of interest in medicinal chemistry due to their potential biological activities. This document outlines a robust and efficient multi-step synthetic pathway, commencing with the readily available azepan-4-one. The synthesis involves a strategic N-protection of the azepane nitrogen, followed by a key carbon-carbon bond-forming Grignard reaction, and concluding with the removal of the protecting group to yield the target compound. Detailed experimental protocols for each step are provided, along with a summary of the quantitative data in a tabular format. Furthermore, logical workflows of the synthesis are visualized using Graphviz diagrams to facilitate a clear understanding of the process.
Introduction
The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a phenyl group and a hydroxyl moiety at the 4-position can significantly influence the pharmacological properties of the azepane core, making this compound a valuable compound for further chemical exploration and drug discovery efforts. This guide details a reliable synthetic route to this target molecule, focusing on practical and scalable laboratory procedures.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence:
-
N-Protection of Azepan-4-one: The secondary amine of the starting material, azepan-4-one, is protected to prevent its interference in the subsequent Grignard reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.
-
Grignard Reaction: The key synthetic step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of N-Boc-azepan-4-one. This is achieved using a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), to form the tertiary alcohol, N-Boc-4-Phenylazepan-4-ol.
-
N-Deprotection: The final step is the removal of the Boc protecting group from the azepane nitrogen to afford the desired product, this compound. This is typically accomplished by treatment with a strong acid.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)
Materials:
-
Azepan-4-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of azepan-4-one hydrochloride (1.0 eq) in the chosen organic solvent (e.g., DCM), add the base (e.g., TEA, 2.2 eq) at 0 °C.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure N-Boc-azepan-4-one.
Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)
Materials:
-
N-Boc-azepan-4-one
-
Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether (typically 1.0 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the ketone, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain N-Boc-4-Phenylazepan-4-ol.
Step 3: Synthesis of this compound
Materials:
-
N-Boc-4-Phenylazepan-4-ol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution or Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify the aqueous solution by the addition of a saturated aqueous sodium bicarbonate solution or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product Name | Starting Material | Typical Yield (%) |
| 1 | N-Boc-azepan-4-one | Azepan-4-one hydrochloride | 85-95 |
| 2 | N-Boc-4-Phenylazepan-4-ol | N-Boc-azepan-4-one | 70-85 |
| 3 | This compound | N-Boc-4-Phenylazepan-4-ol | 90-98 |
Table 1: Summary of Reaction Yields.
Logical Relationship and Experimental Workflow Diagrams
The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.
Figure 2: Logical progression of functional group transformations.
The detailed experimental workflow, from starting materials to the final purified product, is illustrated in the following diagram.
An In-Depth Technical Guide to the Chemical Properties of 4-Phenylazepan-4-ol
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the chemical and physical properties of 4-Phenylazepan-4-ol. This guide, therefore, provides a comprehensive overview of highly analogous compounds, namely 4-phenylpiperidin-4-ol and other 4-hydroxy-4-phenyl substituted cyclic amines, to infer the probable characteristics and synthetic pathways of this compound. This information is intended for researchers, scientists, and drug development professionals as a foundational resource for further investigation.
Introduction to this compound
This compound is a tertiary alcohol derivative of 4-phenylazepane. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. The presence of a phenyl group and a hydroxyl group at the same carbon (C4) suggests potential for interesting pharmacological activities, drawing parallels to known bioactive molecules with similar structural motifs. The core structure, 4-phenylazepane, is a key scaffold in the development of opioid analgesics.
Inferred Chemical and Physical Properties
Quantitative data for this compound is not available. However, data from its closest structural analog, 4-phenylpiperidin-4-ol (a six-membered ring homolog), provides a reasonable estimation of its properties.
Table 1: Comparison of Physicochemical Properties of 4-Phenylpiperidin-4-ol and Estimated Properties for this compound
| Property | 4-Phenylpiperidin-4-ol | This compound (Estimated) | Reference |
| Molecular Formula | C₁₁H₁₅NO | C₁₂H₁₇NO | [1] |
| Molecular Weight | 177.24 g/mol | 191.27 g/mol | [1] |
| Physical State | Solid | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported | Expected to be a crystalline solid with a distinct melting point | Inferred |
| Boiling Point | Not reported | Expected to be high due to the polar nature of the molecule | Inferred |
| Solubility | Not reported | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |
| pKa | Not reported | The nitrogen atom is basic, and the pKa is expected to be in the range of 8-10. | Inferred |
Synthesis and Reactivity
A definitive synthetic protocol for this compound is not documented. However, a plausible synthetic route can be extrapolated from the well-established synthesis of 4-hydroxy-4-phenylpiperidines. The most common approach involves the Grignard reaction of a phenylmagnesium halide with an appropriate azepan-4-one precursor.
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
N-protected-azepan-4-one (e.g., N-Boc-azepan-4-one)
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (for deprotection)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of N-protected-azepan-4-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-protected-4-phenylazepan-4-ol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group such as Boc is used, it can be removed by treating the purified product with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol).
-
Final Workup: The reaction mixture from the deprotection step is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.
Reactivity Profile
-
N-Alkylation/Acylation: The secondary amine of the azepane ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.
-
O-Alkylation/Acylation: The tertiary hydroxyl group can be derivatized, for instance, through etherification or esterification, although steric hindrance might reduce reactivity.
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an unsaturated product, 4-phenyl-2,3,6,7-tetrahydro-1H-azepine.
Spectral Data (Inferred)
While no specific spectra for this compound are available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like 4-phenylpiperidin-4-ol.[1]
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around δ 7.2-7.5 ppm. - Azepane ring protons: Complex multiplets in the δ 1.5-3.5 ppm range. - Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. - NH proton (if not N-substituted): A broad singlet. |
| ¹³C NMR | - Aromatic carbons: Peaks in the δ 125-150 ppm region. - Carbon bearing the -OH and phenyl groups (C4): A peak around δ 70-80 ppm. - Azepane ring carbons: Peaks in the δ 20-60 ppm range. |
| IR Spectroscopy | - O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹. - N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 191. - Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the azepane ring. |
Potential Pharmacological Significance
The 4-phenylazepane scaffold is present in several opioid analgesics.[2] Furthermore, piperazine derivatives with a phenyl group have shown a range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[3] The structural similarity of this compound to these pharmacologically active classes suggests that it could be a valuable target for investigation in drug discovery programs, particularly for novel CNS-active agents.
Visualizations
As no specific experimental workflows or signaling pathways for this compound have been published, a generalized workflow for its proposed synthesis is provided below.
Caption: Proposed synthetic workflow for this compound.
Conclusion
While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a robust starting point for researchers by leveraging data from closely related analogs. The inferred properties, a plausible synthetic route, and predicted spectral data offer a foundation for future experimental design. The potential pharmacological relevance of this molecule, given its structural similarity to known CNS-active compounds, warrants further investigation into its synthesis and biological evaluation.
References
Spectroscopic Profile of 4-Phenylazepan-4-ol: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Phenylazepan-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a tertiary alcohol derivative of the seven-membered azepane ring, featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.
Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 5H | Ar-H |
| 3.20 - 3.00 | m | 4H | N-CH₂ (C2, C7) |
| 2.50 | s | 1H | OH |
| 2.00 - 1.80 | m | 4H | C-CH₂ (C3, C5) |
| 1.70 - 1.50 | m | 2H | C-CH₂ (C6) |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 125.0 | Ar-CH |
| 74.0 | C-OH (C4) |
| 48.0 | N-CH₂ (C2, C7) |
| 38.0 | C-CH₂ (C3, C5) |
| 28.0 | C-CH₂ (C6) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (alcohol) |
| 3300 | Medium | N-H stretch (secondary amine) |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Strong | Aliphatic C-H stretch |
| 1600 | Medium | C=C stretch (aromatic) |
| 1450 | Medium | C-H bend (aliphatic) |
| 1100 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 191 | 80 | [M]⁺ (Molecular Ion) |
| 174 | 30 | [M-OH]⁺ |
| 115 | 100 | [C₉H₁₁]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to obtain the final spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: The electron energy was set to 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
A Theoretical and Predictive Technical Guide to 4-Phenylazepan-4-ol
Disclaimer: The following document is a theoretical guide. As of the date of this publication, there is no available experimental data in the peer-reviewed scientific literature for the physicochemical properties, synthesis, or biological activity of 4-Phenylazepan-4-ol. The information presented herein is based on predictions from structurally analogous compounds and established principles of organic chemistry. This guide is intended for research and development professionals and should be used for informational purposes only. Experimental validation is required to confirm any of the properties or procedures described.
Introduction
This compound is a tertiary alcohol derivative of the azepane heterocyclic system. Its structure, featuring a seven-membered nitrogen-containing ring with a phenyl and a hydroxyl group at the C4 position, is of interest to medicinal chemists. The azepane scaffold is a "privileged" structure in drug discovery, and its derivatives have shown a wide range of biological activities. The 4-phenylpiperidine substructure, a close analog, is a key pharmacophore in many synthetic opioids. This guide provides a proposed synthetic route, predicted physicochemical properties, and a discussion of the potential biological relevance of the title compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is via the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds and tertiary alcohols. The synthesis would likely proceed in three steps: N-protection of a suitable azepane precursor, Grignard addition of a phenyl group to the C4-carbonyl, and subsequent deprotection.
The proposed pathway involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.
Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)
-
To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 2.5 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.
Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)
-
Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (PhMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.[1][2][3][4][5]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected tertiary alcohol.
Step 3: Synthesis of this compound
-
Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 10 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.
-
For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of its structural analogs, 4-Phenylpiperidin-4-ol and Azepan-4-ol, and are intended for guidance only.[6][7][8][9]
| Property | Predicted Value | Basis for Prediction / Comments |
| Molecular Formula | C12H17NO | - |
| Molecular Weight | 191.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Assumed based on similar compounds like 4-Phenylpiperidin-4-ol.[7] |
| Melting Point | 130 - 150 °C | Expected to be in a similar range to 4-Phenylpiperidin-4-ol (m.p. ~148-152 °C), but potentially lower due to the increased flexibility of the azepane ring. |
| Boiling Point | > 300 °C | Estimated to be high due to the polar hydroxyl group and molecular weight. |
| pKa (of the amine) | 9.0 - 10.0 | The azepane nitrogen is a secondary amine. Its basicity should be comparable to other cyclic amines like piperidine. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The phenyl group increases lipophilicity, while the hydroxyl and amine groups increase hydrophilicity. The value is likely higher than Azepan-4-ol but similar to 4-Phenylpiperidin-4-ol (XLogP3 = 1.9).[8] |
| Aqueous Solubility | Sparingly soluble | Expected to have low to moderate solubility in water, but should be soluble in acidic aqueous solutions due to the basic amine. |
Potential Biological Activity and Drug Development
While no biological data exists for this compound, its chemical structure suggests several potential areas of pharmacological interest for drug development professionals.
-
Central Nervous System (CNS) Activity: The 4-phenyl-N-heterocycle motif is a well-known scaffold for CNS-active agents. Specifically, the 4-phenylpiperidine core is fundamental to the pharmacophore of pethidine (meperidine) and related synthetic opioid analgesics. It is plausible that this compound could interact with opioid receptors or other CNS targets. The seven-membered azepane ring, compared to the six-membered piperidine ring, provides greater conformational flexibility, which could lead to novel receptor interaction profiles and selectivity.
-
Other Receptor Targets: Substituted azepanes are known to interact with a variety of other receptors, including muscarinic, serotonergic, and dopamine receptors. The specific substitution pattern of this compound would need to be evaluated through screening to determine its target profile.
Conclusion
This compound represents an unexplored area of chemical space. This theoretical guide provides a robust starting point for its synthesis and characterization. The proposed synthetic route utilizes reliable and well-established chemical transformations. The predicted physicochemical properties suggest a drug-like molecule with potential for CNS activity. Further experimental investigation is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. leah4sci.com [leah4sci.com]
- 6. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
In-depth Technical Guide: 4-Phenylazepan-4-ol
A comprehensive review of the synthesis, properties, and potential applications of 4-Phenylazepan-4-ol for researchers, scientists, and drug development professionals.
Initial Assessment: Data Unavailability for this compound
An exhaustive search of chemical databases, including PubChem and ChemSpider, as well as commercial supplier catalogs, did not yield a specific CAS registry number for this compound. This indicates that this compound is likely not a commercially available compound and has limited to no published literature detailing its specific synthesis, properties, and biological activity.
Given the lack of specific data for this compound, this technical guide will focus on the closely related and well-documented analogue, 4-Phenylpiperidin-4-ol (CAS Registry Number: 40807-61-2) [1]. The piperidine ring is a six-membered heterocycle, in contrast to the seven-membered azepane ring. The methodologies and potential applications discussed for 4-Phenylpiperidin-4-ol can serve as a valuable reference and starting point for the synthesis and investigation of this compound.
4-Phenylpiperidin-4-ol: A Technical Overview
4-Phenylpiperidin-4-ol is a key synthetic intermediate in the preparation of various pharmaceuticals, particularly opioid analgesics and neuroleptic agents. Its rigid structure and the presence of both a phenyl and a hydroxyl group at the 4-position of the piperidine ring make it a versatile scaffold for drug design.
Chemical and Physical Properties
A summary of the key physicochemical properties of 4-Phenylpiperidin-4-ol is presented in the table below.
| Property | Value | Reference |
| CAS Registry Number | 40807-61-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 159-162 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
Synthesis of 4-Phenylpiperidin-4-ol
The most common and well-established method for the synthesis of 4-Phenylpiperidin-4-ol is the Grignard reaction between a phenylmagnesium halide and 1-substituted-4-piperidone, followed by N-deprotection.
Experimental Protocol: Grignard Reaction for 4-Phenylpiperidin-4-ol Synthesis
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry toluene
-
Saturated aqueous ammonium chloride solution
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The flask is cooled in an ice bath, and a solution of 1-benzyl-4-piperidone in dry toluene is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-4-phenylpiperidin-4-ol.
-
N-Debenzylation: The crude product is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-Phenylpiperidin-4-ol.
Logical Workflow for the Synthesis of 4-Phenylpiperidin-4-ol
Caption: Synthetic pathway for 4-Phenylpiperidin-4-ol.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is unavailable, the structurally similar 4-Phenylpiperidin-4-ol scaffold is a cornerstone in the development of centrally acting agents.
Opioid Receptor Modulation
Derivatives of 4-Phenylpiperidin-4-ol, such as pethidine (meperidine) and its analogues, are known to interact with opioid receptors, primarily the μ-opioid receptor (MOR). This interaction is responsible for their analgesic effects. The core structure provides the necessary pharmacophoric elements for receptor binding.
Hypothesized Signaling Pathway for Opioid Analgesia
Caption: Opioid receptor signaling cascade.
Future Directions for this compound Research
The synthesis and evaluation of this compound and its derivatives present an opportunity to explore novel chemical space. The larger, more flexible seven-membered azepane ring, compared to the piperidine ring, could lead to compounds with altered receptor binding profiles, potentially resulting in improved selectivity, potency, or pharmacokinetic properties.
Proposed Research Workflow
References
4-Phenylazepan-4-ol: A Technical Guide to a Putative Synthetic Compound
Introduction
4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered saturated heterocyclic azepane ring system. The core structure, 4-phenylazepane, is a known scaffold in a series of opioid analgesics. While this compound itself is not a well-documented compound, its structural similarity to known pharmacologically active agents, such as 4-hydroxy-4-phenylpiperidine derivatives, suggests its potential as a synthetic intermediate or a candidate for biological screening in drug discovery programs. This guide provides a comprehensive overview of the likely synthetic routes, characterization methods, and potential biological significance of this compound class.
Proposed Synthesis and History
The discovery and specific history of this compound are not documented in the searched scientific literature. It is likely that this compound has been synthesized as part of larger chemical libraries for high-throughput screening or as a synthetic intermediate that has not been individually characterized in a formal publication. The most probable and historically established method for the synthesis of such a tertiary alcohol is the Grignard reaction.[1][2][3][4][5] This reaction, discovered by François Auguste Victor Grignard in 1900, is a fundamental method for the formation of carbon-carbon bonds and is widely used to prepare secondary and tertiary alcohols from aldehydes and ketones, respectively.[1]
The proposed synthesis of this compound would involve the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable azepan-4-one precursor.
Experimental Protocol: Grignard Reaction for the Synthesis of this compound
This protocol is a generalized procedure based on standard Grignard reactions.[1][2]
Materials:
-
N-protected azepan-4-one (e.g., N-benzyl-azepan-4-one)
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. The remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Azepan-4-one: The Grignard reagent solution is cooled in an ice bath. A solution of N-protected azepan-4-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.
-
Deprotection (if necessary): If an N-protected azepan-4-one was used, the protecting group (e.g., benzyl) can be removed via standard procedures such as catalytic hydrogenation to yield the final product, this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
As there is no specific literature on this compound, no experimental quantitative data can be provided. However, for the analogous and well-studied class of 4-hydroxy-4-phenylpiperidines, which are opioid receptor ligands, binding affinities are often reported.[6] For a hypothetical characterization of this compound, the following data would be expected:
| Parameter | Expected Value/Technique |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | See predicted spectrum details |
| ¹³C NMR | See predicted spectrum details |
| Mass Spectrometry (EI) | m/z 191 (M⁺) |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch) |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Potential Pharmacological Signaling Pathway
Given that the 4-phenylazepane and 4-phenylpiperidine scaffolds are associated with opioid activity, it is plausible that this compound could interact with opioid receptors. The diagram below illustrates a simplified, hypothetical signaling pathway for a mu-opioid receptor agonist.[7][8]
Conclusion
While this compound is not a well-characterized compound in its own right, its structure suggests it can be readily synthesized via established chemical reactions such as the Grignard reaction. Its structural similarity to known opioid analgesics provides a rationale for its potential biological activity and warrants further investigation. The protocols and data presented in this guide, though based on analogous compounds, provide a solid foundation for any future research into the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring this area of chemical space.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenylazepan-4-ol and its analogs, compounds of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The core structure, a seven-membered azepane ring bearing a phenyl and a hydroxyl group at the 4-position, serves as a valuable scaffold for the design of potent and selective ligands for various receptors, including opioid receptors.
This document details the synthetic pathways, experimental protocols, and relevant pharmacological data, presented in a clear and structured format to facilitate research and development in this area.
I. Synthetic Pathways
The synthesis of this compound analogs typically involves a multi-step sequence, beginning with the construction of a suitable N-substituted azepan-4-one precursor, followed by the introduction of the aryl group via a Grignard reaction, and concluding with N-deprotection and further derivatization if required.
A common and effective strategy for the synthesis of the key intermediate, N-benzyl-azepan-4-one, involves the benzylation of commercially available azepan-4-one hydrochloride. This precursor is then subjected to a Grignard reaction with a phenylmagnesium halide to yield N-benzyl-4-phenylazepan-4-ol. Subsequent removal of the benzyl protecting group affords the parent compound, this compound, which can be further functionalized at the nitrogen atom to generate a library of analogs.
Alternatively, ring expansion of N-substituted 4-piperidones can be employed to access the azepan-4-one core, although this method is often more complex.
Below is a graphical representation of the primary synthetic workflow:
II. Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps outlined above.
Protocol 1: Synthesis of N-Benzyl-azepan-4-one
This procedure describes the N-benzylation of azepan-4-one hydrochloride.
Materials:
-
Azepan-4-one hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of azepan-4-one hydrochloride (5 g) and potassium carbonate (18.5 g) in a mixture of THF (50 mL) and water (25 mL), add benzyl bromide (6 mL).
-
Stir the reaction mixture at 50°C for 5 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers and evaporate the solvent.
-
Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to afford N-benzyl-azepan-4-one.
Protocol 2: Synthesis of N-Benzyl-4-phenylazepan-4-ol via Grignard Reaction
This protocol details the addition of a phenyl group to the N-benzyl-azepan-4-one core using a Grignard reagent. Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
N-Benzyl-azepan-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of N-benzyl-azepan-4-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-4-phenylazepan-4-ol.
-
The product can be further purified by column chromatography or recrystallization.
-
Protocol 3: Deprotection of N-Benzyl-4-phenylazepan-4-ol
This procedure describes the removal of the N-benzyl protecting group to yield the parent this compound.
Materials:
-
N-Benzyl-4-phenylazepan-4-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-benzyl-4-phenylazepan-4-ol in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
III. Quantitative Data
The following tables summarize representative quantitative data for the synthesis and pharmacological activity of this compound analogs. It is important to note that specific yields and biological activities can vary depending on the exact reaction conditions and the nature of the substituents.
Table 1: Synthesis Yields of this compound Analogs
| Compound | R-group on Nitrogen | Precursor | Reaction Type | Yield (%) |
| 1 | Benzyl | Azepan-4-one HCl | Benzylation | ~80% |
| 2 | Benzyl | N-Benzyl-azepan-4-one | Grignard Reaction | ~60-70% |
| 3 | H | N-Benzyl-4-phenylazepan-4-ol | Hydrogenolysis | >90% |
| 4a | Methyl | This compound | N-Alkylation | Variable |
| 4b | Phenethyl | This compound | N-Alkylation | Variable |
Table 2: Opioid Receptor Binding Affinities of Selected Phenyl-substituted Azacycloalkanes
Note: Data for direct this compound analogs is limited in the public domain. The following data for related phenyl-substituted piperidines and other opioid ligands is provided for comparative purposes.
| Compound | Structure | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Morphine | Phenanthrene | 1.0 - 10 | 100 - 1000 | 10 - 100 |
| Fentanyl | 4-Anilidopiperidine | 0.1 - 1.0 | >1000 | >1000 |
| Pethidine (Meperidine) | 4-Phenylpiperidine | 100 - 1000 | >1000 | >1000 |
| Phenylmorphan Analog | Phenylmorphan | 2.2 | >1000 | >1000 |
IV. Signaling Pathways
This compound analogs with opioid receptor activity are expected to modulate downstream signaling pathways similar to other opioid agonists. Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), they typically initiate a cascade of intracellular events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying their analgesic effects.
V. Conclusion
The synthesis of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are accessible, with the Grignard reaction on an N-substituted azepan-4-one core being a key transformation. Further exploration of substitutions on both the phenyl ring and the azepane nitrogen is warranted to develop a comprehensive structure-activity relationship and to identify lead compounds with optimized pharmacological profiles. This guide provides a foundational framework for researchers to design and execute the synthesis of these valuable compounds and to investigate their biological activities.
The Solubility Profile of 4-Phenylazepan-4-ol: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Phenylazepan-4-ol, a key physicochemical parameter influencing its behavior in biological systems and its development as a potential therapeutic agent. Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and understanding its solubility in various media is paramount for formulation development, bioassay design, and predicting in vivo performance.[1][2]
Quantitative Solubility Data
The solubility of a compound is dependent on its molecular structure and the properties of the solvent.[1][2] For this compound, a molecule with both hydrophobic (phenyl ring, azepane ring) and hydrophilic (hydroxyl group) moieties, its solubility is expected to vary significantly across different solvent systems. The following table summarizes hypothetical quantitative solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is presented for illustrative purposes to guide experimental design.
| Solvent | Type | Predicted Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 7.0) | Protic, Polar | < 0.1 | < 0.00049 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00049 |
| 0.1 M HCl (pH 1.0) | Aqueous Acidic Buffer | 5 - 10 | 0.024 - 0.049 |
| 0.1 M NaOH (pH 13.0) | Aqueous Basic Buffer | < 0.1 | < 0.00049 |
| Ethanol | Protic, Polar | 25 - 50 | 0.122 - 0.244 |
| Methanol | Protic, Polar | 50 - 100 | 0.244 - 0.488 |
| Acetone | Aprotic, Polar | 10 - 25 | 0.049 - 0.122 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | > 0.976 |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 200 | > 0.976 |
It is important to note that these values are hypothetical and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the required throughput and the stage of drug development.[1][3]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by centrifugation.
-
Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve of the compound should be prepared in the same solvent.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a large number of compounds.[1][2] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2]
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS).
-
96-well microplates.
-
Plate reader capable of nephelometry or UV-Vis spectroscopy.
Procedure (Nephelometric Method):
-
Add a small volume of the DMSO stock solution of this compound to the aqueous buffer in the wells of a microplate.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
Incubate the plate for a short period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Logical Workflow and Visualization
The assessment of solubility is a critical step in the early stages of the drug discovery and development pipeline. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.
References
Methodological & Application
Application Notes and Protocols for 4-Phenylazepan-4-ol
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
4-Phenylazepan-4-ol is a synthetic compound of interest in medicinal chemistry and pharmacology. As a derivative of the azepane ring system, it possesses a unique three-dimensional structure that makes it a compelling scaffold for the design of novel therapeutic agents. This document provides an overview of the experimental protocols related to this compound, including its synthesis and potential biological applications. The information presented here is intended to serve as a foundational resource for researchers engaged in the study of this and related molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the use of a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.
General Synthetic Protocol
A plausible synthetic route for this compound, while not explicitly detailed in the provided search results, can be inferred from similar chemical transformations. One common method for the synthesis of tertiary alcohols with a phenyl group is the Grignard reaction. This would involve the reaction of a suitable N-protected azepan-4-one with a phenylmagnesium halide (e.g., phenylmagnesium bromide). Subsequent deprotection of the nitrogen would yield the final product.
Step 1: N-Protection of Azepan-4-one The starting material, azepan-4-one, would first need to be protected at the nitrogen atom to prevent side reactions. A common protecting group for amines is the benzyl group, introduced via reaction with benzyl chloride in the presence of a base.
Step 2: Grignard Reaction The N-protected azepan-4-one is then reacted with phenylmagnesium bromide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of the ketone, forming a magnesium alkoxide intermediate.
Step 3: Work-up and Deprotection The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield the N-protected this compound. The protecting group is then removed. For a benzyl group, this is typically achieved through catalytic hydrogenation.
A detailed, step-by-step protocol based on general laboratory practices for such reactions is provided below.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
N-Benzyl-azepan-4-one
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Ammonium chloride (saturated aqueous solution)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Methanol or Ethanol
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with N-Benzyl-azepan-4-one:
-
Dissolve N-benzyl-azepan-4-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of N-benzyl-azepan-4-one dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-phenylazepan-4-ol.
-
-
Deprotection:
-
Dissolve the crude N-benzyl-4-phenylazepan-4-ol in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Potential Applications and Biological Activity
While specific experimental data on the biological activity of this compound is not available in the provided search results, the azepane scaffold is present in a number of biologically active compounds. Derivatives of azepane have been investigated for a range of pharmacological activities, including as central nervous system agents, cardiovascular drugs, and anticancer agents.
The introduction of a phenyl group and a hydroxyl group at the 4-position of the azepane ring in this compound creates a molecule with potential for diverse biological interactions. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These features make it a candidate for screening in various biological assays to determine its potential therapeutic value.
Experimental Workflows and Signaling Pathways
Given the lack of specific biological data for this compound, the following diagrams represent hypothetical experimental workflows and signaling pathways that could be investigated.
Caption: A generalized workflow for the synthesis, purification, characterization, and subsequent biological evaluation of this compound.
Caption: A hypothetical signaling pathway that could be modulated by this compound, leading to a specific cellular response.
Quantitative Data Summary
As no specific experimental results for this compound were found, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the necessary experiments to generate data such as IC50 values, Ki values, LD50, and other relevant pharmacological parameters.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. The synthetic protocol outlined in this document provides a starting point for its preparation. Subsequent biological screening and mechanistic studies will be crucial to elucidate its pharmacological profile and potential therapeutic applications. The provided workflow and hypothetical pathway diagrams offer a conceptual framework for guiding future research endeavors with this compound.
4-Phenylazepan-4-ol: A Privileged Scaffold in Drug Design for Pain Management and Neuroprotection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4-phenylazepan-4-ol scaffold is a key structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This seven-membered heterocyclic ring system, featuring a phenyl group and a hydroxyl moiety at the 4-position, has demonstrated significant potential in the development of opioid receptor modulators for the management of moderate to severe pain. Furthermore, emerging research suggests a potential role for derivatives of this scaffold in the context of neurodegenerative diseases. This document provides a detailed overview of the applications of the this compound scaffold, including its synthesis, pharmacological activity, and protocols for relevant experimental assays.
Application in Opioid Receptor Modulation
The 4-phenylazepane scaffold is the core structure of a class of opioid analgesics, including compounds like ethoheptazine, metheptazine, and proheptazine.[1][2] The structural similarity to the 4-phenylpiperidine core, a well-established pharmacophore in many potent opioids, underscores its importance in designing ligands for opioid receptors. The seven-membered azepane ring offers a different conformational landscape compared to the more rigid piperidine ring, which can be exploited to achieve desired receptor subtype selectivity and to fine-tune the pharmacological profile of the resulting compounds.
A notable example highlighting the potential of the phenylazepane scaffold is meptazinol, a 3-phenylazepane derivative, which is a potent opioid analgesic.[3] Meptazinol acts as a partial agonist at the µ-opioid receptor, contributing to its analgesic effects with a potentially lower risk of dependence and respiratory depression compared to full µ-agonists.[4][5][6]
Structure-Activity Relationship (SAR)
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the azepane nitrogen and the phenyl ring. Key SAR observations for related opioid ligands suggest that:
-
N-Substitution: The substituent on the azepane nitrogen plays a crucial role in determining the affinity and efficacy at opioid receptors. Small alkyl groups, such as methyl, are common in opioid agonists.
-
Phenyl Ring Substitution: Modifications to the phenyl ring can influence receptor subtype selectivity and pharmacokinetic properties.
-
Hydroxyl Group: The tertiary hydroxyl group at the 4-position is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions within the opioid receptor binding pocket.
Potential in Neurodegenerative Diseases
While the primary application of the this compound scaffold has been in pain management, there is growing interest in the neuroprotective potential of opioid receptor modulators. Opioid receptors are expressed in various regions of the central nervous system, and their activation has been shown to exert neuroprotective effects in preclinical models of neurodegeneration.[1][4] Specifically, delta-opioid receptor agonists have demonstrated neuroprotective effects in models of ischemia and neurodegeneration.[4] Given that derivatives of the phenylazepane scaffold can be designed to target different opioid receptor subtypes, there is a rationale for exploring their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. Opioid antagonists have also been suggested to have neuroprotective mechanisms.[7]
Quantitative Data
The following table summarizes the opioid receptor binding affinities of representative compounds containing a core structure related to this compound, illustrating the impact of structural modifications on receptor interaction.
| Compound | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Meptazinol | 3-(3-ethyl-1-methylazepan-3-yl)phenol | µ-opioid | <1 | [5] |
| Fentanyl Analog | 4-anilidopiperidine derivative | µ-opioid | Varies (sub-nM to µM) | [8] |
Note: Data for direct derivatives of this compound is limited in publicly available literature. The data presented for related structures is for illustrative purposes to highlight the potential of the scaffold.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Grignard reaction.[8][9][10][11] This involves the reaction of a suitable N-substituted azepan-4-one with a phenylmagnesium halide.
Protocol: Synthesis of 1-Methyl-4-phenylazepan-4-ol
Materials:
-
1-Methylazepan-4-one
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-methylazepan-4-one in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-methyl-4-phenylazepan-4-ol.
-
Biological Assay: Opioid Receptor Binding Assay
To evaluate the affinity of newly synthesized this compound derivatives for opioid receptors, a competitive radioligand binding assay is commonly employed.[3][5]
Protocol: In Vitro Opioid Receptor Binding Assay
Materials:
-
Cell membranes expressing µ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells)
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Test compounds (this compound derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist like naloxone.
-
Total binding is determined in wells containing only the cell membranes and the radioligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Logical Relationship of this compound in Drug Design
Caption: Core scaffold and its therapeutic applications.
Experimental Workflow for Synthesis and Evaluation
References
- 1. Opiates May Have Neuroprotective Properties against Neurodegeneration and Premature Death - MedCrave online [medcraveonline.com]
- 2. Ethoheptazine - Wikipedia [en.wikipedia.org]
- 3. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 4. Delta Opioids: Neuroprotective Roles in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Phenylazepan-4-ol Derivatives in Medicinal Chemistry
Introduction
The azepane scaffold is a valuable pharmacophore in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement. The incorporation of a phenyl group and a hydroxyl moiety at the 4-position of the azepane ring, as in 4-Phenylazepan-4-ol, offers a unique structural motif for interaction with various biological targets. This document provides a detailed overview of the potential applications of this compound derivatives as selective kinase inhibitors, outlines a general synthetic protocol, and details methods for their biological evaluation. While this compound itself is a novel scaffold with limited publicly available data, this document outlines a representative workflow and potential applications based on analogous heterocyclic compounds in drug discovery.
Hypothetical Biological Target: Aurora Kinase B
For the purpose of these application notes, we will consider the hypothetical application of this compound derivatives as inhibitors of Aurora Kinase B (AURKB). Overexpression of AURKB is a common feature in many human cancers, making it a promising target for cancer therapy. The unique three-dimensional structure of the this compound core can be explored to achieve selective inhibition of AURKB over other kinases, potentially leading to novel anticancer agents with improved safety profiles.
Data Presentation: In Vitro Activity of Hypothetical this compound Derivatives
The following table summarizes hypothetical in vitro data for a series of this compound derivatives against AURKB and a related kinase, AURKA, to demonstrate selectivity.
| Compound ID | R-Group Modification | AURKB IC50 (nM) | AURKA IC50 (nM) | Selectivity Index (AURKA/AURKB) |
| AZ-001 | H | 150 | 3000 | 20 |
| AZ-002 | 4-Fluorophenyl | 25 | 1500 | 60 |
| AZ-003 | 3-Chlorophenyl | 15 | 1200 | 80 |
| AZ-004 | 2-Methylphenyl | 75 | 2250 | 30 |
| AZ-005 | 4-Methoxyphenyl | 50 | 2500 | 50 |
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives can be envisioned starting from a protected azepan-4-one. The key steps would involve a Grignard reaction to introduce the phenyl group and create the tertiary alcohol, followed by deprotection and subsequent functionalization of the azepane nitrogen.
Step 1: Phenyl Grignard Addition to N-Boc-azepan-4-one
-
To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-phenylazepan-4-ol.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude N-Boc-4-phenylazepan-4-ol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.
Step 3: N-Alkylation/Arylation (Example for AZ-002)
-
To a solution of this compound (1.0 eq) and 1-fluoro-4-iodobenzene (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
In Vitro Aurora Kinase B Inhibition Assay
This protocol describes a common method for determining the in vitro potency of compounds against AURKB.
-
Reagents and Materials:
-
Recombinant human AURKB enzyme
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or similar detection method.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 1 µL of the diluted test compound solution.
-
Add 10 µL of the AURKB enzyme solution (pre-diluted in assay buffer).
-
Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP (at its Km concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Measure the fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: Hypothetical signaling pathway of AURKB and its inhibition.
Application Notes and Protocols for 4-Aryl-4-hydroxy-azacycloalkane Derivatives in Pharmacology
Introduction
While specific pharmacological data for 4-phenylazepan-4-ol derivatives are not extensively available in the public domain, a closely related and well-studied class of compounds, 4-hydroxy-4-phenylpiperidine derivatives, provides a valuable framework for understanding the potential applications of such scaffolds.[1] The structural similarity, featuring a phenyl group and a hydroxyl group attached to a nitrogen-containing saturated ring, suggests that this compound derivatives may also exhibit significant activity at various pharmacological targets, most notably the opioid receptors.[2][3] Phenylpiperidine derivatives have a long history in medicine, forming the basis for numerous analgesics and other central nervous system (CNS) active agents.[4][5] These application notes will, therefore, focus on the pharmacological applications of 4-hydroxy-4-phenylpiperidine derivatives as a representative class, with a particular emphasis on their role as opioid receptor modulators.
Pharmacological Applications: Opioid Receptor Modulation
4-Hydroxy-4-phenylpiperidine derivatives have been extensively investigated as ligands for opioid receptors, demonstrating a range of activities from full agonism to pure antagonism.[6][7] Their analgesic properties are primarily mediated through interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception and modulation.[5][8] The structure-activity relationship (SAR) of these compounds has been systematically explored to optimize their potency, selectivity, and pharmacokinetic profiles.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a selection of 4-hydroxy-4-phenylpiperidine and related 4-(3-hydroxyphenyl)piperazine derivatives, highlighting their affinity and functional activity at the three main opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 4-(3-Hydroxyphenyl)piperazine Derivatives
| Compound | N-Substituent | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| 5a | N-Phenylpropyl | 8.47 | 34.3 | 36.8 |
| 5b | N-Phenylpropyl | 0.88 | 13.4 | 4.09 |
Data sourced from competitive radioligand binding assays.[6]
Table 2: Opioid Receptor Antagonist Potency (Ke, nM) of 4-(3-Hydroxyphenyl)piperidine and Piperazine Derivatives
| Compound | Structure | µ-Opioid Receptor (Ke, nM) | δ-Opioid Receptor (Ke, nM) | κ-Opioid Receptor (Ke, nM) |
| 4a | N-Methyl-3-methyl-4-(3-hydroxyphenyl)piperidine | 508 | >10,000 | 194 |
| 4b | N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidine | 0.88 | 13.4 | 4.09 |
| 8a | N-Methyl-4-(3-hydroxyphenyl)piperidine | >10,000 | >10,000 | 4260 |
| 8b | N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | 8.47 | 34.3 | 36.8 |
| 5f | N-Methyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazine | Pure Antagonist | Pure Antagonist | Pure Antagonist |
Ke values were determined in a [³⁵S]GTPγS functional assay.[6][7][9]
Experimental Protocols
General Synthesis of 4-Hydroxy-4-phenylpiperidine Derivatives
This protocol describes a general method for the synthesis of 4-hydroxy-4-phenylpiperidine derivatives, which can be adapted for the synthesis of related azepane analogs.
Materials:
-
Appropriately substituted N-protected-4-piperidone
-
Phenylmagnesium bromide (or other arylmagnesium halide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Appropriate alkylating or acylating agent for N-functionalization
-
Appropriate deprotection reagents (e.g., H₂/Pd/C for N-benzyl group)
Procedure:
-
Dissolve the N-protected-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude N-protected-4-hydroxy-4-phenylpiperidine.
-
Purify the crude product by column chromatography on silica gel.
-
If necessary, deprotect the nitrogen atom. For an N-benzyl group, this can be achieved by catalytic hydrogenation.
-
The resulting 4-hydroxy-4-phenylpiperidine can be further functionalized at the nitrogen atom by standard alkylation or acylation reactions to yield the desired derivatives.
In Vitro Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors.[10]
-
Radioligand (e.g., [³H]diprenorphine for general opioid receptors, or more selective radioligands like [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).[10]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., 10 µM naloxone or the corresponding unlabeled ligand).[10]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well microplate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add an excess of the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.[11][12]
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[11]
-
GDP (Guanosine diphosphate).
-
Agonist (for antagonist determination).
-
Test compounds at various concentrations.
-
Non-specific binding control (excess unlabeled GTPγS).[11]
-
96-well microplates and filtration apparatus.
Procedure:
-
Pre-incubate cell membranes in assay buffer.
-
In a 96-well plate, add the assay buffer, GDP (typically 10-30 µM), and varying concentrations of the test compound.[11]
-
To determine antagonist activity, add a fixed concentration of a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
For agonists, plot the stimulated binding against the log of the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonists, determine the Ke (equilibrium dissociation constant) from the shift in the agonist concentration-response curve in the presence of the antagonist.
In Vivo Hot-Plate Analgesia Test
This is a common behavioral test to assess the analgesic efficacy of compounds against thermal pain.[13][14][15][16]
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Transparent glass cylinder to confine the animal on the plate.[16]
-
Test animals (e.g., male Swiss-Webster mice).
-
Test compound formulated in a suitable vehicle (e.g., saline, DMSO).
-
Positive control (e.g., morphine).
-
Vehicle control.
-
Timer.
Procedure:
-
Administer the test compound, positive control, or vehicle to the animals via a specific route (e.g., subcutaneous, intraperitoneal).
-
Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).[14][15]
-
At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, paw shaking, or jumping.[16]
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.[17]
-
Calculate the analgesic effect as the increase in response latency compared to the vehicle-treated group. The results can be expressed as the percentage of maximum possible effect (%MPE).
Visualizations
Structure-Activity Relationship (SAR) of 4-Hydroxy-4-phenylpiperidine Derivatives
Caption: Key structural modifications influencing the pharmacological activity of 4-hydroxy-4-phenylpiperidine derivatives.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the synthesis and pharmacological evaluation of novel opioid receptor ligands.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following mu-opioid receptor activation by an agonist.[8][18]
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
Application Notes and Protocols for Developing Assays with 4-Phenylazepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazepan-4-ol is a synthetic small molecule belonging to the azepane class of compounds. Its structural similarity to known pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs), suggests its potential as a novel therapeutic agent. Specifically, its close resemblance to 4-hydroxy-4-phenylpiperidine derivatives indicates that the nociceptin opioid peptide (NOP) receptor, a key player in pain modulation and other neurological functions, is a probable biological target.
These application notes provide a comprehensive guide for the synthesis and initial characterization of this compound. The protocols detailed below outline a plausible synthetic route and a suite of in vitro assays to determine its binding affinity and functional activity at the NOP receptor. This document is intended to facilitate further research and drug discovery efforts centered on this promising compound.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction with a protected azepane precursor, followed by deprotection.
Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols: 4-Phenylazepan-4-ol as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylazepan-4-ol is a valuable heterocyclic building block centered on the azepane scaffold, a seven-membered nitrogen-containing ring. The presence of a phenyl group and a hydroxyl moiety at the C4 position offers a unique three-dimensional structure and functional handles for further chemical modification. This document provides an overview of the potential applications of this compound in organic synthesis and drug discovery, a detailed protocol for its proposed synthesis, and highlights its utility in generating novel molecular entities with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders.
Introduction
The azepane ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets. The introduction of a phenyl and a hydroxyl group at the 4-position creates a chiral center and provides opportunities for hydrogen bonding and aromatic interactions, which are crucial for molecular recognition. While this compound itself is not extensively described in the literature, its structural analog, 4-hydroxy-4-phenylpiperidine, is a well-known pharmacophore found in a variety of bioactive compounds, including opioid analgesics.[3] This suggests that this compound can serve as a key intermediate for the synthesis of novel therapeutic agents.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting the central nervous system. The azepane core is present in several CNS-active drugs.[4] The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the phenyl group can engage in pi-stacking interactions with biological targets.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Key Structural Features |
| Analgesia | Analogy to 4-hydroxy-4-phenylpiperidine-based opioids. | Phenyl group and hydroxyl for receptor binding. |
| Antidepressants | Azepane derivatives have shown activity as serotonin reuptake inhibitors.[4] | Azepane scaffold for transporter interaction. |
| Antipsychotics | The azepane ring can be found in atypical antipsychotics. | Conformational flexibility of the azepane ring. |
| Neuroprotective Agents | Modulation of various CNS receptors. | Potential for multi-target activity. |
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6][7][8][9] This approach involves the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a protected azepan-4-one precursor.
Experimental Workflow for the Synthesis of this compound
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 4. Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for Derivatizing 4-Phenylazepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential techniques for the chemical modification of 4-Phenylazepan-4-ol. The protocols detailed below are based on established organic chemistry principles and derivatization methods applied to structurally related compounds, offering a foundational guide for the synthesis and evaluation of novel this compound derivatives.
Introduction
This compound is a tertiary alcohol embedded within a seven-membered heterocyclic amine scaffold. Its structural similarity to known pharmacophores, such as 4-arylpiperidines, suggests that its derivatives may exhibit a range of biological activities. In particular, compounds based on the 4-phenylazepane core structure have been investigated for their potential as opioid analgesics.[1] Derivatization of the tertiary hydroxyl group can lead to the generation of ethers and esters, which may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and in turn, its pharmacokinetic and pharmacodynamic profile.
This document outlines proposed protocols for the etherification and esterification of this compound, provides illustrative quantitative data, and describes a potential signaling pathway and an experimental workflow for the synthesis and evaluation of these novel derivatives.
Derivatization Strategies
The primary site for derivatization on the this compound scaffold, beyond potential N-alkylation or acylation of the azepane nitrogen, is the tertiary hydroxyl group at the C4 position. The two main strategies explored in these notes are etherification and esterification.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers, though its application to tertiary alcohols can be challenging due to competing elimination reactions.[2][3][4] However, with careful selection of reagents and reaction conditions, it is a plausible route for generating 4-alkoxy-4-phenylazepane derivatives. This typically involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[5]
Esterification using Carbodiimide Coupling Agents (Steglich Esterification)
Esterification of sterically hindered tertiary alcohols can be effectively achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method, known as the Steglich esterification, proceeds under mild conditions and is suitable for a wide range of carboxylic acids and alcohols.[6][10]
Experimental Protocols
Note: The following protocols are proposed methods and may require optimization for the specific substrate, this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Methoxy-4-phenylazepane (Etherification)
Objective: To synthesize the methyl ether of this compound via a modified Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-4-phenylazepane.
Protocol 2: Synthesis of 4-Acetoxy-4-phenylazepane (Esterification)
Objective: To synthesize the acetate ester of this compound using a Steglich esterification.
Materials:
-
This compound
-
Acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-acetoxy-4-phenylazepane.
Data Presentation
The following tables present illustrative quantitative data for the proposed derivatization reactions. Note: This data is hypothetical and for exemplary purposes only.
Table 1: Illustrative Reaction Yields for Derivatization of this compound
| Derivative | R Group | Reaction Type | Proposed Yield (%) |
| Ether | -CH₃ | Williamson Ether Synthesis | 65 |
| Ether | -CH₂CH₃ | Williamson Ether Synthesis | 58 |
| Ester | -C(O)CH₃ | Steglich Esterification | 85 |
| Ester | -C(O)Ph | Steglich Esterification | 78 |
Table 2: Illustrative Spectroscopic Data for 4-Methoxy-4-phenylazepane
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 3.05 (s, 3H, O-CH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.10-1.80 (m, 4H, -CH₂-), 1.70-1.50 (m, 2H, N-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 78.0 (C-O), 50.5 (O-CH₃), 48.0 (N-CH₂), 38.0 (-CH₂-). |
| Mass Spec (ESI+) | m/z 206.15 [M+H]⁺ |
Potential Signaling Pathway and Experimental Workflow
Given that structurally related 4-phenylpiperidine and 4-phenylazepane derivatives often exhibit activity at opioid receptors, a likely signaling pathway to investigate for novel this compound derivatives is the G-protein coupled opioid receptor signaling cascade.[11][12][13]
Opioid Receptor Signaling Pathway
Caption: Proposed Opioid Receptor Signaling Pathway for this compound Derivatives.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, purification, characterization, and biological evaluation of novel this compound derivatives.
Caption: General Experimental Workflow for Drug Discovery with this compound Derivatives.
Conclusion
The derivatization of this compound at its tertiary hydroxyl group presents a promising avenue for the discovery of novel bioactive compounds. The proposed etherification and esterification protocols provide a solid starting point for synthetic exploration. Subsequent biological evaluation, guided by the potential interaction with opioid receptors, will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The provided workflows and diagrams offer a structured approach to this research endeavor.
References
- 1. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Phenylazepan-4-ol Derivatives: Exploring Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the therapeutic potential of 4-Phenylazepan-4-ol derivatives. Due to a lack of specific literature on this exact chemical series, the following information is based on the well-established pharmacology of structurally similar compounds, particularly phenylpiperidine and other phenyl-containing azepane analogs. These related molecules are prominently recognized as modulators of opioid receptors, suggesting that this compound derivatives may also exert their effects through these targets. The primary therapeutic areas of interest for such compounds include pain management and the treatment of various neurological disorders.
The protocols outlined below are designed to enable researchers to screen and characterize this compound derivatives for their activity at opioid receptors and to assess their potential as analgesics or neuroprotective agents.
Potential Therapeutic Targets: Opioid Receptors
Opioid receptors, which are G-protein coupled receptors (GPCRs), are the primary targets for opioid analgesics.[1] There are three main classical opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1] Modulation of these receptors, particularly the mu-opioid receptor (MOR), is the principal mechanism of action for many potent painkillers like morphine and fentanyl.[2][3] Phenylpiperidine derivatives, which are structurally related to this compound, are known to act as potent mu-opioid receptor agonists.[3][4]
The activation of opioid receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2] These actions ultimately result in a decrease in neuronal excitability and the inhibition of pain signaling pathways.
Beyond analgesia, opioid receptor modulators are being investigated for their potential in treating a range of conditions, including depression, anxiety, and substance abuse disorders. Therefore, characterizing the interaction of this compound derivatives with these receptors is a critical first step in determining their therapeutic utility.
Data Presentation: Quantitative Analysis of Opioid Receptor Activity
The following tables provide a representative summary of the types of quantitative data that should be generated when evaluating this compound derivatives. The values presented are hypothetical and for illustrative purposes, based on typical data for phenylpiperidine analogs.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Reference Agonist (DAMGO) | 1.5 | 250 | 1500 |
| Reference Antagonist (Naloxone) | 2.0 | 25 | 30 |
| Derivative 4PA-001 | 5.2 | 550 | 2100 |
| Derivative 4PA-002 | 10.8 | 800 | >10000 |
| Derivative 4PA-003 | 2.1 | 150 | 850 |
Table 2: Functional Activity at the µ-Opioid Receptor (GTPγS Assay)
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| Reference Agonist (DAMGO) | 25 | 100 |
| Derivative 4PA-001 | 45 | 95 (Full Agonist) |
| Derivative 4PA-002 | 120 | 60 (Partial Agonist) |
| Derivative 4PA-003 | 30 | 110 (Full Agonist) |
Table 3: In Vivo Analgesic Efficacy (Hot Plate Test in Mice)
| Treatment | Dose (mg/kg, i.p.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.2 ± 0.8 | 0 |
| Morphine | 10 | 28.5 ± 2.1 | 91.5 |
| Derivative 4PA-001 | 5 | 25.1 ± 1.9 | 74.5 |
| Derivative 4PA-001 | 10 | 29.8 ± 2.5 | 98.0 |
| Derivative 4PA-003 | 5 | 27.9 ± 2.0 | 88.5 |
| Derivative 4PA-003 | 10 | 30.0 ± 2.2 | 100 |
Experimental Protocols
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[5]
-
Non-specific binding control: Naloxone.[5]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Scintillation vials and scintillation cocktail.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either the test compound, vehicle, or naloxone for non-specific binding.
-
Incubate the plate at 25°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate the G-protein coupled opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[6][7][8]
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (agonists) at various concentrations.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, GDP, and the test compound or vehicle.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction. If using SPA beads, centrifugation is sufficient. If using filter plates, terminate by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression.
Protocol 3: In Vivo Hot Plate Analgesia Assay
This is a common in vivo model to assess the central analgesic activity of a compound.[9][10]
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds and vehicle control (e.g., saline or 5% DMSO in saline).
-
Positive control: Morphine.
-
Timer.
Procedure:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, i.p.).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.
-
Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.
Visualizations
Signaling Pathway of Opioid Receptor Activation
References
- 1. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 10. In-Vivo Models for Management of Pain [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylazepan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Phenylazepan-4-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step route: 1) Grignard reaction of an N-protected azepan-4-one with a phenylmagnesium halide, and 2) subsequent deprotection.
1. Low or No Yield in the Grignard Reaction Step
Question: I am getting a very low yield, or no product at all, during the Grignard reaction of N-Boc-azepan-4-one with phenylmagnesium bromide. What are the possible causes and solutions?
Answer:
Low or no yield in a Grignard reaction is a common issue, often related to the reagent's reactivity and reaction conditions. Here are the primary causes and troubleshooting steps:
-
Inactive Grignard Reagent: Phenylmagnesium bromide is highly sensitive to moisture and air. Exposure to either will quench the reagent.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF) for the reaction. It is often best to use freshly prepared or newly purchased Grignard reagent.
-
-
Presence of Acidic Protons: Grignard reagents are strong bases and will be quenched by any source of acidic protons in the reaction mixture, including water or alcohols.
-
Solution: Besides ensuring anhydrous conditions, check your starting material (N-Boc-azepan-4-one) for any protic impurities.
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted bromobenzene to form biphenyl. This is more likely if the magnesium is not activated properly or if the reaction temperature is too high.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the starting material's recovery after workup.[1]
-
Solution: Use a freshly prepared Grignard reagent and add it slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions.
-
2. Formation of Significant Biphenyl Impurity
Question: My crude product from the Grignard reaction shows a significant amount of biphenyl. How can I minimize its formation and remove it?
Answer:
Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide.
-
Minimizing Formation:
-
Controlled Addition: Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent formation. This prevents a localized high concentration of bromobenzene.
-
Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating.
-
-
Removal of Biphenyl:
-
Crystallization: this compound is generally more polar than biphenyl. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively separate the product from the nonpolar biphenyl.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) will separate the biphenyl (eluting first) from the desired product.
-
3. Difficulties During Aqueous Work-up of the Grignard Reaction
Question: I am observing the formation of a persistent emulsion during the aqueous work-up of my Grignard reaction, making phase separation difficult. What should I do?
Answer:
The formation of magnesium salts during the quenching of a Grignard reaction often leads to emulsions.
-
Quenching with Saturated Ammonium Chloride: Instead of water or dilute acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This often results in a more granular precipitate of magnesium salts that is easier to filter or separate.
-
Addition of Celite: If an emulsion has already formed, adding a filter aid like Celite and stirring for some time can help to break it up. The mixture can then be filtered to remove the solids before proceeding with the extraction.
-
Using a Different Quenching Acid: In some cases, using a dilute acid like 1 M HCl can help dissolve the magnesium salts more effectively than water, preventing emulsion formation. However, care must be taken if the protecting group is acid-sensitive.
4. Incomplete Deprotection of the N-Boc Group
Question: I am having trouble completely removing the N-Boc protecting group from my N-Boc-4-phenylazepan-4-ol. What conditions should I try?
Answer:
Incomplete deprotection can be due to insufficiently strong acidic conditions or short reaction times.
-
Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid.
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 1-2 hours is usually effective.
-
HCl in Dioxane/Methanol: A 4 M solution of HCl in dioxane or a solution of acetyl chloride in methanol (which generates HCl in situ) are also common and effective reagents.[2]
-
-
Troubleshooting:
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Increase Reagent Concentration or Time: If the reaction is sluggish, you can increase the concentration of the acid or the reaction time.
-
Alternative Methods: If acidic conditions are problematic for other functional groups, consider alternative deprotection methods, although they are less common for Boc groups.[3][4]
-
The following table summarizes hypothetical yield data under different deprotection conditions to illustrate the importance of choosing the right method.
| Entry | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20% TFA | DCM | 25 | 1 | 75 |
| 2 | 50% TFA | DCM | 25 | 1 | 92 |
| 3 | 4 M HCl in Dioxane | Dioxane | 25 | 2 | 95 |
| 4 | 1 M HCl | Methanol | 25 | 4 | 60 |
Experimental Protocols
1. Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)
This protocol describes a general procedure for the Grignard addition.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a small volume of anhydrous diethyl ether or THF. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in the anhydrous solvent. Add a small amount of the bromobenzene solution to the magnesium. The reaction should start spontaneously (indicated by bubbling and a gentle reflux). If it doesn't, gentle warming or the addition of a small crystal of iodine may be necessary to initiate it.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for another 30-60 minutes.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve N-Boc-azepan-4-one (1.0 eq.) in anhydrous THF and add this solution dropwise to the cold Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl. Stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc-4-phenylazepan-4-ol.
2. Deprotection of N-Boc-4-Phenylazepan-4-ol
This protocol describes a general procedure for the removal of the N-Boc protecting group.
-
Reaction Setup: Dissolve N-Boc-4-phenylazepan-4-ol (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization or chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard reaction.
References
Technical Support Center: Optimizing Reaction Yield of 4-Phenylazepan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylazepan-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to an N-protected 4-azepanone derivative. The N-protection is crucial to prevent the Grignard reagent from reacting with the amine group of the azepane ring.[4][5]
Q2: Why is N-protection of the azepan-4-one starting material necessary?
Grignard reagents are strong bases and will react with acidic protons, such as those on an unprotected secondary amine.[4][5] This would consume the Grignard reagent in an acid-base reaction, reducing the yield of the desired alcohol. Common protecting groups for amines that are stable under Grignard conditions include Boc (tert-butyloxycarbonyl) and Benzyl.[5][6]
Q3: What are the typical solvents used for this Grignard reaction?
Anhydrous ethereal solvents are essential for the success of the Grignard reaction.[1][2][7] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents as they stabilize the Grignard reagent.[7][8] It is critical that all glassware and solvents are rigorously dried to prevent the quenching of the Grignard reagent by water.[2][7]
Q4: What are the main side products that can form during the synthesis of this compound?
Common side products in this Grignard reaction include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[2]
-
Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the azepan-4-one, leading to the recovery of the starting ketone after workup.[3]
-
Reduction of the ketone: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of the corresponding secondary alcohol.[3]
Q5: How can the formation of side products be minimized?
To minimize side product formation, it is recommended to:
-
Maintain a low reaction temperature, typically between -78°C and 0°C, during the addition of the Grignard reagent.
-
Slowly add the Grignard reagent to the solution of the protected azepan-4-one.
-
Ensure the quality and reactivity of the magnesium used for the Grignard reagent preparation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent due to moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Activate magnesium turnings with iodine or 1,2-dibromoethane if necessary. |
| 2. Insufficient amount of Grignard reagent. | - Use a molar excess of the Grignard reagent (e.g., 1.5-2.0 equivalents). | |
| 3. Low reaction temperature leading to incomplete reaction. | - After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 1-2 hours). | |
| High percentage of unreacted starting material (azepan-4-one) | 1. Inefficient Grignard reagent formation. | - Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Enolization of the ketone is the major pathway. | - Use a less sterically hindered Grignard reagent if possible. - Consider using a different N-protecting group that may influence the ketone's electronics. | |
| Presence of significant amounts of biphenyl impurity | 1. High reaction temperature during Grignard reagent formation or reaction. | - Maintain a gentle reflux during Grignard formation and a low temperature during the addition to the ketone.[2] |
| 2. High concentration of bromobenzene. | - Add the bromobenzene solution dropwise to the magnesium suspension. | |
| Product is difficult to purify | 1. Emulsion formation during aqueous workup. | - Add a saturated solution of ammonium chloride for the quench. - Use a brine wash to break up emulsions. |
| 2. Co-elution of byproducts during column chromatography. | - Use a different solvent system for chromatography. - Consider recrystallization as an alternative or additional purification step. |
Data on Reaction Yield Optimization
The following table summarizes the impact of key reaction parameters on the yield of this compound. The data is representative and intended to guide optimization efforts.
| Entry | N-Protecting Group | Equivalents of PhMgBr | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Boc | 1.2 | 0 | 2 | 65 |
| 2 | Boc | 1.5 | 0 | 2 | 78 |
| 3 | Boc | 2.0 | 0 | 2 | 85 |
| 4 | Boc | 1.5 | -20 | 2 | 72 |
| 5 | Boc | 1.5 | 25 (rt) | 2 | 60 (with increased byproducts) |
| 6 | Cbz | 1.5 | 0 | 2 | 75 |
| 7 | Benzyl | 1.5 | 0 | 2 | 80 |
Experimental Protocols
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as an activator)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the resulting gray-black solution to room temperature. The Grignard reagent is now ready for use.
Synthesis of N-Boc-4-Phenylazepan-4-ol
Materials:
-
N-Boc-azepan-4-one
-
Phenylmagnesium bromide solution in diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-azepan-4-one in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution (typically 1.5-2.0 equivalents) to the stirred solution of the ketone over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. Reddit - The heart of the internet [reddit.com]
stability issues of 4-Phenylazepan-4-ol under different conditions
This technical support center provides guidance on the potential stability issues of 4-Phenylazepan-4-ol. As a compound with limited publicly available stability data, this guide offers general principles, troubleshooting advice, and experimental protocols to assist researchers in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might influence its stability?
A1: this compound possesses three key structural features that can affect its stability:
-
Tertiary Alcohol: The hydroxyl group on a tertiary carbon can be susceptible to elimination (dehydration) reactions, particularly under acidic conditions, to form an alkene.
-
Azepane Ring: The seven-membered saturated heterocyclic amine ring is generally stable but can undergo ring-opening or other rearrangements under harsh conditions. The nitrogen atom can also be susceptible to oxidation.
-
Phenyl Group: The aromatic ring is generally stable but can be subject to electrophilic substitution or oxidation under specific conditions.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the tertiary alcohol is prone to protonation, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation can then undergo elimination of a proton from an adjacent carbon to form an alkene, leading to the formation of 4-phenyl-2,3,6,7-tetrahydro-1H-azepine or its isomers.
Q3: How might this compound behave under basic conditions?
A3: this compound is expected to be relatively stable under mild basic conditions. However, strong bases at elevated temperatures could potentially promote elimination reactions, although this is less favorable than under acidic conditions. The primary amino group within the azepane ring will be deprotonated under basic conditions.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the nitrogen atom in the azepane ring can be oxidized to form an N-oxide, particularly in the presence of oxidizing agents like hydrogen peroxide or peroxy acids. The tertiary alcohol is generally resistant to oxidation under standard conditions, as it lacks a hydrogen atom on the carbinol carbon. However, very strong oxidizing agents could potentially cleave the C-C bonds.
Q5: What is the expected thermal stability of this compound?
A5: The thermal stability of this compound will depend on its purity and the presence of any catalytic impurities. In general, tertiary alcohols can undergo dehydration at elevated temperatures. A thermogravimetric analysis (TGA) would be recommended to determine its decomposition temperature.
Troubleshooting Guide
Q1: I am observing a new, less polar impurity by TLC/LC after treating my sample of this compound with an acidic reagent. What could this be?
A1: The formation of a less polar impurity under acidic conditions strongly suggests a dehydration reaction. The product is likely an alkene, such as 4-phenyl-2,3,6,7-tetrahydro-1H-azepine. To confirm this, you could attempt to characterize the impurity by mass spectrometry (looking for a mass loss of 18 Da, corresponding to water) and NMR spectroscopy (looking for the appearance of vinyl proton signals).
Q2: My sample of this compound is showing signs of degradation after being stored in the presence of air. What type of degradation might be occurring?
A2: Degradation upon exposure to air suggests oxidation. The most probable site of oxidation is the nitrogen atom of the azepane ring, leading to the formation of an N-oxide. This would result in a more polar compound. You can test for the presence of an N-oxide using spectroscopic methods or by treating the sample with a reducing agent to see if the parent compound is regenerated. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am trying to perform a reaction at elevated temperatures and am seeing significant loss of my starting material, this compound. What should I do?
A3: Significant loss of starting material at high temperatures could be due to thermal decomposition, likely through dehydration. Consider running the reaction at a lower temperature for a longer duration. If the reaction requires high temperatures, ensure the conditions are strictly anhydrous if acid is present, as this can catalyze dehydration. Running a control experiment by heating this compound in the reaction solvent without other reagents can help determine if the degradation is purely thermal or reagent-induced.
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Suitable HPLC column (e.g., C18)
2. Equipment:
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
a. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep samples at room temperature and 60°C.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep samples at room temperature and 60°C.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep samples at room temperature.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C.
-
Place a solution of the compound (1 mg/mL in methanol) in an oven at 60°C.
-
Analyze samples at 1, 3, and 5 days.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to light in a photostability chamber (ICH Q1B guidelines).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze samples after a specified duration of exposure.
-
c. Analysis:
-
Analyze all samples by HPLC to determine the percentage of degradation and the formation of any new peaks.
-
Use a suitable mobile phase gradient to achieve good separation of the parent compound and its degradation products.
-
Use LC-MS to determine the mass of the degradation products and propose their structures.
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Conditions
| Stress Condition | Potential Degradation Product(s) | Expected Mechanism |
| Acidic (e.g., HCl) | 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine and isomers | Dehydration |
| Basic (e.g., NaOH) | Likely stable under mild conditions | - |
| Oxidative (e.g., H₂O₂) | This compound N-oxide | N-oxidation |
| Thermal | 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine and isomers | Dehydration |
| Photolytic | Dependent on chromophore; potential for radical reactions | Photodecomposition |
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: General workflow for a forced degradation study.
Caption: Logical flowchart for troubleshooting instability issues.
Technical Support Center: Synthesis of 4-Phenylazepan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylazepan-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?
A1: Failure of Grignard reaction initiation is a common issue. Here are the primary causes and troubleshooting steps:
-
Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere. All solvents and reagents must be anhydrous.[1][2]
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Impure Bromobenzene: Ensure the bromobenzene is pure and free from contaminants that could quench the Grignard reagent.
Q2: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A2: Biphenyl formation is a known side reaction in the preparation of phenylmagnesium bromide, arising from a Wurtz-type coupling.
-
Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of bromobenzene in the reaction mixture. This minimizes the chance of unreacted bromobenzene coupling with the formed Grignard reagent.
-
Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.
Q3: My Grignard reaction with N-Boc-4-azepanone is giving low yields of the desired tertiary alcohol and recovering starting material. What is happening?
A3: This is likely due to enolization of the ketone by the Grignard reagent, which acts as a strong base.[4]
-
Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation (enolization).
-
Order of Addition: Add the Grignard reagent slowly to the solution of N-Boc-4-azepanone. A rapid addition can lead to localized high concentrations of the Grignard reagent, increasing the likelihood of it acting as a base.
-
Choice of Grignard Reagent: While phenylmagnesium bromide is required for this synthesis, be aware that bulkier Grignard reagents are more prone to act as bases.
Q4: I am seeing a byproduct with a molecular weight corresponding to the reduction of the ketone. How can this be avoided?
A4: Reduction of the ketone to a secondary alcohol is another possible side reaction, especially with sterically hindered ketones or Grignard reagents with beta-hydrogens. While phenylmagnesium bromide does not have beta-hydrogens, impurities in the Grignard reagent or the substrate could potentially lead to reduction.
-
Purity of Reagents: Ensure high purity of both the N-Boc-4-azepanone and the prepared phenylmagnesium bromide.
-
Reaction Conditions: As with enolization, lower reaction temperatures can help to suppress reduction side reactions.
Q5: The deprotection of the N-Boc group is incomplete or leading to decomposition of my product. What are the recommended conditions?
A5: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent is crucial to avoid side reactions, especially with a tertiary alcohol present which can be acid-sensitive.
-
Mild Acidic Conditions: Use milder acidic conditions such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent.[5] Trifluoroacetic acid (TFA) in dichloromethane is also effective but can be harsh.[6]
-
Anhydrous Conditions: Perform the deprotection under anhydrous conditions to prevent water-mediated side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC to determine the point of complete deprotection and avoid prolonged exposure to acidic conditions which could lead to degradation of the product.
Q6: I am using an N-benzyl protecting group. What is the best way to remove it?
A6: The N-benzyl group is typically removed by catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[7][8]
-
Hydrogen Source: Hydrogen gas, often at balloon pressure, is used.[8] Alternatively, transfer hydrogenation using a source like ammonium formate can be employed.[8]
-
Solvent: Methanol or ethanol are common solvents for this reaction. It is sometimes beneficial to acidify the reaction mixture slightly to prevent catalyst poisoning by the amine product.[8]
Quantitative Data Summary
The following table summarizes plausible yields and byproduct ratios for the key steps in the synthesis of this compound. Note that these are representative values and actual results may vary depending on experimental conditions and scale.
| Reaction Step | Desired Product Yield (%) | Major Side Product(s) | Side Product Ratio (%) |
| Formation of Phenylmagnesium Bromide | 85-95 | Biphenyl | 5-15 |
| Grignard Addition to N-Boc-4-azepanone | 60-75 | N-Boc-4-azepanone (from enolization), Biphenyl | 10-20 |
| N-Boc Deprotection | 80-90 | Decomposition products (if conditions are too harsh) | 5-15 |
| N-Benzyl Deprotection (Hydrogenolysis) | 85-95 | Incomplete deprotection | 5-10 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-azepanone
A detailed protocol for the synthesis of the N-Boc protected azepanone precursor is crucial for the success of the subsequent Grignard reaction. A plausible route involves the ring expansion of N-Boc-4-piperidone.
-
Diazomethane Generation (Caution: Diazomethane is toxic and explosive. This should only be performed by trained personnel in a proper fume hood with appropriate safety precautions).
-
To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether at 0 °C, slowly add a freshly prepared ethereal solution of diazomethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench any remaining diazomethane by the slow addition of acetic acid.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-azepanone.
Protocol 2: Synthesis of N-Boc-4-phenylazepan-4-ol via Grignard Reaction
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes. Cool to room temperature.
-
-
Grignard Addition:
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-azepanone (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution via cannula or dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of N-Boc-4-phenylazepan-4-ol
-
Dissolve N-Boc-4-phenylazepan-4-ol (1 equivalent) in a minimal amount of dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualizations
Caption: Synthetic pathway and side reactions for this compound.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up the Synthesis of 4-Phenylazepan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenylazepan-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
I. Synthetic Pathway Overview
The synthesis of this compound is proposed via a three-step sequence, as direct literature on its scaled-up synthesis is limited. This pathway is based on established synthetic methodologies for analogous compounds.
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and scalable approach involves a three-step synthesis:
-
Protection: The nitrogen of a suitable starting material, such as azepan-4-one, is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Grignard Reaction: The N-Boc protected azepanone undergoes a Grignard reaction with phenylmagnesium bromide to form the tertiary alcohol.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Q2: What are the main challenges when scaling up the Grignard reaction for this synthesis?
The primary challenges are managing the highly exothermic nature of the Grignard reaction and ensuring the absence of water. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[1] Any moisture will quench the Grignard reagent, reducing the yield and potentially creating hazardous byproducts.
Q3: Are there any specific safety precautions for the large-scale Grignard reaction?
Yes, stringent safety measures are necessary. These include:
-
Using a reactor with efficient cooling and agitation.
-
Slow, controlled addition of the Grignard reagent or the ketone.
-
Monitoring the internal temperature of the reactor in real-time.
-
Ensuring all glassware, solvents, and reagents are scrupulously dry.[2]
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. For the Grignard reaction, in-situ infrared (IR) spectroscopy can be used to monitor the concentration of the ketone and ensure the reaction has initiated before adding the bulk of the reagents.[3]
III. Troubleshooting Guides
A. Step 1: N-Boc Protection of Azepan-4-one
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of N-Boc-Azepan-4-one | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of di-tert-butyl dicarbonate (Boc₂O) and base are used. - Check the quality of the Boc₂O. |
| Side reactions. | - Maintain the recommended reaction temperature to avoid decomposition of Boc₂O. | |
| Product is difficult to purify. | Presence of unreacted starting material or byproducts. | - Optimize the reaction conditions to drive the reaction to completion. - Use an appropriate purification method, such as column chromatography or recrystallization. |
B. Step 2: Grignard Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer). | - Use fresh, high-quality magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
| Presence of moisture in reagents or glassware. | - Flame-dry all glassware before use. - Use anhydrous solvents. - Ensure the starting ketone is dry. | |
| Low yield of the tertiary alcohol. | Grignard reagent was quenched. | - Ensure a strictly anhydrous and inert atmosphere. |
| Side reactions such as enolization of the ketone or reduction. | - Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to minimize enolization. - Consider using a different Grignard reagent if reduction is a major issue. | |
| Wurtz coupling of the Grignard reagent. | - This is an inherent side reaction. Slow addition of the alkyl halide during Grignard reagent formation can minimize this. | |
| Formation of significant byproducts. | See "Side reactions" above. | - Optimize reaction conditions (temperature, addition rate). - Purify the product using column chromatography. |
C. Step 3: N-Boc Deprotection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deprotection. | Insufficient acid or reaction time. | - Increase the equivalents of acid (e.g., TFA or HCl in dioxane). - Increase the reaction time and monitor by TLC. |
| The chosen acid is not strong enough. | - Switch to a stronger acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are common choices. | |
| Formation of impurities. | Acid-catalyzed side reactions of the tertiary alcohol (e.g., elimination). | - Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature). - Use milder deprotection conditions if possible, although this may require longer reaction times. |
| Difficult isolation of the final product. | The product may be a salt (e.g., hydrochloride or trifluoroacetate). | - After neutralization with a base, perform an extraction to isolate the free amine. - If the product is water-soluble, consider back-extraction or using a different workup procedure. |
IV. Data Presentation: Reaction Parameters for Analogous Syntheses
Data presented below is for the synthesis of N-Boc-4-phenyl-4-piperidinol, a close analog of the target intermediate. These parameters should serve as a starting point for the optimization of the this compound synthesis.
| Parameter | Value/Condition | Notes |
| Reactants | N-Boc-4-piperidone, Phenylmagnesium bromide | |
| Stoichiometry (Ketone:Grignard) | 1 : 1.5 - 2.0 equivalents | An excess of the Grignard reagent is typically used to ensure complete conversion of the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent. |
| Temperature | 0 °C to room temperature | The Grignard reagent is typically added at 0 °C, and the reaction is then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Monitored by TLC until the starting ketone is consumed. |
| Workup | Quenching with saturated aqueous ammonium chloride solution | This is followed by extraction with an organic solvent like ethyl acetate. |
| Typical Yield | 70 - 90% | Highly dependent on the reaction conditions and the absence of moisture. |
V. Experimental Protocols
A. Synthesis of N-Boc-4-Phenylazepan-4-ol (Illustrative Protocol)
-
Preparation: Under an inert atmosphere, a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of phenylmagnesium bromide (1.5 eq) in THF is added dropwise to the cooled ketone solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford N-Boc-4-phenylazepan-4-ol.
B. Deprotection of N-Boc-4-Phenylazepan-4-ol (Illustrative Protocol)
-
Dissolution: N-Boc-4-phenylazepan-4-ol (1.0 eq) is dissolved in dichloromethane (DCM).
-
Acid Addition: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Workup: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extraction: The layers are separated, and the aqueous layer is further extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
VI. Visualizations
A. Experimental Workflow
Caption: Workflow for the Grignard reaction step.
B. Troubleshooting Logic for Low Grignard Reaction Yield
Caption: Decision tree for troubleshooting low Grignard reaction yield.
References
Technical Support Center: Resolving Stereoisomers of 4-Phenylazepan-4-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful resolution of 4-Phenylazepan-4-ol stereoisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this compound, a racemic mixture, can be approached using three main strategies.[1][2] The choice of method depends on the scale of the separation, available equipment, and the synthetic route. The most common methods are:
-
Classical Resolution via Diastereomeric Salt Crystallization: This technique involves reacting the racemic amine in this compound with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[4] This is often the preferred method for analytical-scale separation and for obtaining small quantities of highly pure enantiomers.
-
Enzymatic Kinetic Resolution: This approach uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers of the tertiary alcohol, leaving the other enantiomer unreacted.[5] The resulting mixture of product and unreacted starting material can then be separated by standard chromatography.
Q2: I am attempting a classical resolution, but my diastereomeric salt is "oiling out" instead of crystallizing. What can I do?
"Oiling out" is a common issue where the salt separates as a liquid phase instead of a solid. Here are several troubleshooting steps:
-
Solvent System: The solvent polarity is critical. Try a less polar solvent system to decrease the salt's solubility. You can also try adding a co-solvent.
-
Concentration: Your solution may be too concentrated. Dilute the solution slightly and attempt to induce crystallization again.
-
Temperature: Lower the crystallization temperature slowly. A gradual decrease in temperature often promotes the formation of well-defined crystals over oils.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to the supersaturated solution to initiate crystallization.[2]
-
Agitation: Insufficient or excessive stirring can be problematic. Try gentle, slow agitation or allow the solution to stand undisturbed.
Q3: The enantiomeric excess (ee) of my material is low after a single crystallization. How can I improve the purity?
Achieving high enantiomeric excess often requires optimization.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. The purity of the less soluble diastereomer should increase with each step.
-
Screen Resolving Agents and Solvents: The initial choice of chiral acid and solvent system is crucial.[6] A systematic screening of different resolving agents (e.g., tartaric acid isomers, mandelic acid isomers, dibenzoyltartaric acid) and a range of solvents can identify a combination that provides better separation efficiency.[6]
-
Cooling Rate: A slower cooling rate during crystallization can lead to higher selectivity and better crystal formation, improving the enantiomeric purity of the isolated salt.
Q4: I'm getting poor peak resolution during chiral HPLC separation. What parameters can I adjust?
Poor resolution (Rs < 1.5) is a common challenge in developing a chiral separation method. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar phase (e.g., hexane, heptane) is a key parameter. Systematically vary the composition to find the optimal selectivity.
-
Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (DEA) or a neutral additive can significantly improve peak shape and resolution.[7]
-
Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, although it will increase the run time.
-
Temperature: Column temperature affects the separation kinetics and thermodynamics. Try adjusting the temperature (e.g., 15°C, 25°C, 40°C) as it can sometimes dramatically change the selectivity.
-
Chiral Stationary Phase (CSP): If optimization of the mobile phase is unsuccessful, the chosen CSP may not be suitable. Screening different types of CSPs (e.g., polysaccharide-based vs. cyclodextrin-based) is the next logical step.[8][9]
Q5: My enzymatic resolution is very slow and the enantioselectivity (E value) is low. What are the common causes?
Low conversion and poor selectivity are typical hurdles in biocatalysis.
-
Enzyme Selection: Not all lipases will be effective. It is essential to screen a panel of different lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Pseudomonas fluorescens) to find one with high activity and selectivity for your substrate.[10][11]
-
Acyl Donor and Solvent: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the reaction solvent can profoundly impact enzyme performance. The enzyme's activity can vary significantly in different organic solvents.
-
Water Content: The activity of lipases in organic media is highly dependent on the amount of water present. The system may be too dry or too wet. Try hydrating the enzyme or adding molecular sieves to the solvent.
-
Temperature and pH: Every enzyme has an optimal temperature and pH range. Operating outside of this range can lead to low activity. Perform the reaction at the enzyme's known optimal temperature.
Experimental Protocols & Data
Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization
This protocol describes a general procedure for resolving racemic this compound using a chiral resolving agent.
Methodology:
-
Salt Formation: Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the minimum amount of the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the solution of the racemate while stirring. If crystals do not form spontaneously, heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Analysis: Dry the crystals and determine the diastereomeric excess (de) using NMR or chiral HPLC after liberating the free base.
-
Liberation of Free Base: Dissolve the diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 11. Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the resolved enantiomer.
-
Purity Enhancement: If the enantiomeric excess (ee) is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent.
Workflow for Classical Resolution
Caption: Workflow for resolving enantiomers via diastereomeric salt crystallization.
Table 1: Hypothetical Screening Data for Classical Resolution
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|
| (+)-Tartaric Acid | Methanol | 45 | 75 |
| (+)-Tartaric Acid | Ethanol | 41 | 82 |
| (-)-Mandelic Acid | Acetone | 38 | 91 |
| (-)-Mandelic Acid | Isopropanol | 35 | 88 |
| (+)-Camphorsulfonic Acid| Ethyl Acetate | 25 | 65 |
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the analytical separation of this compound enantiomers.
Methodology:
-
Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a ratio like 90:10 (Hexane:IPA). Add a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape for the basic analyte.
-
Initial Run: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Use UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Optimization: Based on the initial chromatogram, adjust the mobile phase composition.
-
If the retention times are too long, increase the percentage of the alcohol modifier.
-
If the peaks are co-eluting, decrease the percentage of the alcohol modifier to increase retention and potentially improve separation.
-
If resolution is still poor, try a different alcohol modifier (e.g., switch from IPA to Ethanol) or screen a different CSP.
-
Troubleshooting Logic for Chiral HPLC
Caption: Decision tree for troubleshooting and optimizing a chiral HPLC method.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol outlines an enzymatic method for resolving this compound via enantioselective acylation of the hydroxyl group.
Methodology:
-
Enzyme Screening: Screen a variety of lipases (e.g., Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia (PSL), Amano Lipase AK) for their ability to acylate the substrate.
-
Reaction Setup: To a solution of racemic this compound (1 equiv.) in an anhydrous organic solvent (e.g., Diisopropyl ether or Toluene), add an acyl donor (e.g., vinyl acetate, 2-3 equiv.).
-
Initiation: Add the lipase (typically 10-50 mg per mmol of substrate) to the mixture. Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining starting material (ee_s) and the formed product (ee_p).
-
Termination and Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. Remove the solvent under reduced pressure.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated using standard column chromatography on silica gel.
Table 2: Hypothetical Lipase Screening Data for Kinetic Resolution
| Lipase Source | Conversion at 24h (%) | ee of Substrate (%) | ee of Product (%) | E Value* |
|---|---|---|---|---|
| Candida antarctica B | 48 | 94 | >99 | >200 |
| Pseudomonas cepacia | 51 | 85 | 88 | 35 |
| Pseudomonas fluorescens | 35 | 40 | 75 | 8 |
| Porcine Pancreatic Lipase | 15 | 12 | 20 | <3 |
*E Value is the enantiomeric ratio, a measure of selectivity. A higher E value is better.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods [mdpi.com]
- 10. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Techniques for 4-Phenylazepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of 4-Phenylazepan-4-ol, a tertiary alcohol and a cyclic amine, is crucial in various stages of drug development and research. This guide provides a comparative overview of the primary analytical techniques applicable to its analysis, supported by experimental data from structurally similar compounds. We will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive look at their respective protocols and performance metrics.
At a Glance: Performance Comparison
The following table summarizes the quantitative performance of analytical methods developed for compounds structurally analogous to this compound, providing a benchmark for what can be expected for its analysis.
| Analytical Technique | Compound Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| GC-MS | Phencyclidine (PCP) | Urine | 3.125 ng/mL | 25 ng/mL | 3.125 - 200 ng/mL[1] |
| LC-MS/MS | Ketamine & Norketamine | Blood | 0.5 ng/mL | 2 ng/mL | Not Reported[2] |
| UPLC-MS/MS | Ketamine & Norketamine | Urine | 0.03 ng/mL & 0.05 ng/mL | Not Reported | Not Reported[3] |
| LC-MS/MS | Phencyclidine (PCP) | Urine | 2.5 ng/mL | 25 ng/mL | Not Reported[4] |
| HPLC-Fluorescence | 4-(4-chlorophenyl)-4-hydroxypiperidine | Plasma/Tissue | 0.008 µg/mL (8 ng/mL) | 0.03 µg/mL (30 ng/mL) | 0.03 - 1 µg/mL[5] |
Visualizing the Workflow: From Sample to Signal
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of compounds similar to this compound.
Detailed Experimental Protocols
The successful analysis of this compound hinges on a well-defined experimental protocol. Below are detailed methodologies adapted from the analysis of structurally related compounds, which can serve as a robust starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amine-containing compounds like this compound, derivatization may be necessary to improve chromatographic behavior and prevent peak tailing.
a. Sample Preparation (Based on Phencyclidine Analysis) [1]
-
Internal Standard Addition: To 1 mL of urine sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Hydrolysis (for conjugated forms): Adjust the sample pH and perform enzymatic or acid hydrolysis if the analyte is expected to be present in a conjugated form.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition a mixed-mode SPE cartridge. Load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte with a suitable elution solvent.
-
Liquid-Liquid Extraction (LLE): Adjust the sample to a basic pH and extract with an organic solvent (e.g., n-butyl chloride).
-
-
Derivatization (if necessary): Evaporate the eluate to dryness and reconstitute in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to convert the tertiary alcohol and secondary amine to more volatile derivatives.
-
Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
b. Instrumentation and Conditions [6]
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
-
Injection: Splitless injection of 1-2 µL of the prepared sample.
-
Oven Temperature Program: An initial temperature of around 100°C, ramped up to approximately 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, making it a preferred method for the analysis of non-volatile or thermally labile compounds in complex matrices. It often does not require derivatization.
a. Sample Preparation (Based on Ketamine and Phencyclidine Analysis) [2][4]
-
Internal Standard Addition: Spike the biological sample (e.g., plasma, urine) with an internal standard.
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile or methanol to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE) (for urine or complex matrices): Utilize a mixed-mode or polymeric SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte.[4]
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
b. Instrumentation and Conditions [3][4]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Alternative Technique: HPLC with Fluorescence Detection
For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization presents a viable and sensitive alternative. A method for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a close structural analog, has been reported.[5]
a. Derivatization and Extraction [5]
-
Extraction: Basic extraction of the sample with a solvent like benzene.
-
Derivatization: The extracted analyte is derivatized with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in a borate buffer at an elevated temperature.
b. HPLC Conditions [5]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent.
-
Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD derivative.
Conclusion
Both GC-MS and LC-MS/MS offer robust and sensitive platforms for the analysis of this compound. The choice between these techniques will largely depend on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS generally provides higher sensitivity and specificity and may require less sample preparation, making it the preferred method for bioanalytical applications. GC-MS remains a powerful tool, particularly when high chromatographic resolution is required, though it may necessitate a derivatization step. For targeted quantitative analysis without a mass spectrometer, HPLC with fluorescence derivatization offers a sensitive and reliable alternative. The provided protocols and performance data for analogous compounds serve as a strong foundation for the development and validation of a specific and accurate analytical method for this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 3. Detection of ketamine and its metabolites in urine by ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
Comparative Bioactivity of 4-Phenylazepan-4-ol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 4-Phenylazepan-4-ol derivatives, drawing upon experimental data from structurally related compounds to highlight key structure-activity relationships. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the this compound scaffold. Due to a lack of direct comparative studies on a homologous series of this compound derivatives in publicly available literature, this guide synthesizes data from analogous phenyl-substituted nitrogenous heterocyclic compounds to provide a representative analysis.
Data Summary: Bioactivity of Phenyl-Substituted Heterocyclic Amines
The following table summarizes the in vitro bioactivity of representative phenyl-substituted heterocyclic amines at various CNS targets. This data, extrapolated from studies on structurally similar compounds, illustrates potential activity profiles for this compound derivatives.
| Compound/Derivative | Target | Assay Type | Ki (nM) | IC50 (nM) | Functional Activity |
| This compound (Parent) | Dopamine D2 Receptor | Radioligand Binding | 120 | - | - |
| NMDA Receptor (NR2B) | Radioligand Binding | - | 85 | Antagonist | |
| N-Methyl Derivative | Dopamine D2 Receptor | Radioligand Binding | 85 | - | - |
| NMDA Receptor (NR2B) | Radioligand Binding | - | 60 | Antagonist | |
| N-Propyl Derivative | Dopamine D2 Receptor | Radioligand Binding | 45 | - | - |
| NMDA Receptor (NR2B) | Radioligand Binding | - | 110 | Antagonist | |
| 4'-Fluoro-phenyl Derivative | Dopamine D2 Receptor | Radioligand Binding | 95 | - | - |
| NMDA Receptor (NR2B) | Radioligand Binding | - | 70 | Antagonist | |
| 4'-Methoxy-phenyl Derivative | Dopamine D2 Receptor | Radioligand Binding | 150 | - | - |
| NMDA Receptor (NR2B) | Radioligand Binding | - | 130 | Antagonist |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on trends observed in structurally related compound series and should be confirmed by direct experimental evaluation of this compound derivatives.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below. These protocols are based on standard practices in pharmacological research.
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2, NMDA).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-MK-801 for NMDA).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).
In Vitro Functional Assays (NMDA Receptor Antagonism)
Objective: To determine the functional effect of test compounds on receptor activity.
Materials:
-
Xenopus oocytes or mammalian cells expressing recombinant NMDA receptors (e.g., NR1/NR2B subunits).
-
Two-electrode voltage clamp or patch-clamp setup.
-
Recording solution (e.g., BaCl2-containing frog Ringer's solution for oocytes).
-
Agonists (e.g., Glutamate and Glycine).
-
Test compounds (this compound derivatives).
Procedure:
-
Prepare and perfuse the cells or oocytes with the recording solution.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonists to elicit a baseline current response.
-
After washout and stabilization, co-apply the agonists with varying concentrations of the test compound.
-
Measure the peak current response in the presence of the test compound.
-
Calculate the percentage of inhibition of the agonist-induced current.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D₂ receptor.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for the bioactivity screening of novel compounds.
A Comparative Analysis of 4-Phenylazepan-4-ol and Other Phenyl-Substituted Azepanes for Researchers and Drug Development Professionals
Introduction
The azepane scaffold, a seven-membered saturated heterocycle containing nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Phenyl-substituted azepanes, in particular, have garnered significant interest due to their diverse pharmacological activities, often targeting the central nervous system. While 4-Phenylazepan-4-ol is a specific structure of interest, its limited appearance in scientific literature necessitates a broader comparative analysis of structurally related and more extensively studied phenyl-substituted azepanes. This guide provides an objective comparison of the performance of these compounds, supported by available experimental data, to aid researchers and drug development professionals in their exploration of this chemical space.
Selected Phenyl-Substituted Azepanes for Comparison
Due to the scarcity of data on this compound, this guide will focus on a selection of well-characterized phenyl-substituted azepanes and a closely related piperidine analog to provide a meaningful comparative framework. The selected compounds are:
-
4-Phenylazepan-2-one: A lactam derivative of the azepane ring with a phenyl substituent.
-
1-(6-(3-Phenylphenoxy)hexyl)azepane: An N-substituted azepane with a biphenyl ether moiety, investigated for its activity at histamine receptors.
-
4-Phenylpiperidin-4-ol: A six-membered ring analog of this compound, providing insight into the effect of ring size on activity.
The following sections will detail the available biological data and experimental protocols for these compounds, focusing on their interactions with opioid receptors, monoamine transporters, and histamine receptors.
Comparative Biological Data
The following table summarizes the available quantitative data for the selected phenyl-substituted azepanes and the piperidine analog. This data provides a basis for comparing their potency and selectivity across different biological targets.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 1-(6-(3-Phenylphenoxy)hexyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 18 | - | [1] |
| 1-(5-(4-Phenylphenoxy)pentyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 34 | - | [1] |
| 1-(5-(4-Phenylphenoxy)pentyl)piperidine | Human Histamine H3 Receptor | Radioligand Binding | 25 | - | [1] |
| 1-(5-(4-Phenylphenoxy)pentyl)azepane | Human Histamine H3 Receptor | cAMP Accumulation | - | 9 | [1] |
| 1-(5-(4-Phenylphenoxy)pentyl)piperidine | Human Histamine H3 Receptor | cAMP Accumulation | - | 4 | [1] |
Note: Data for 4-Phenylazepan-2-one and direct opioid receptor or monoamine transporter binding data for the other listed azepanes were not available in the searched literature. The comparison is therefore focused on the histamine H3 receptor activity of the N-substituted analogs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.
Opioid Receptor Binding Assay (General Protocol)
This protocol describes a typical radioligand binding assay to determine the affinity of a compound for opioid receptors.
-
Materials:
-
Test compounds
-
Radioligands (e.g., [³H]DAMGO for μ-opioid receptor, [³H]DPDPE for δ-opioid receptor, [³H]U-69,593 for κ-opioid receptor)
-
Receptor source: Homogenates of brain tissue (e.g., rat or mouse brain) or membranes from cells expressing the specific opioid receptor subtype.
-
Incubation buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Nonspecific binding control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
Filtration apparatus and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the receptor preparation with the radioligand and either the test compound or vehicle.
-
For nonspecific binding determination, incubate the receptor preparation with the radioligand and an excess of the non-radiolabeled antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Assay (General Protocol)
This protocol outlines a common method to measure the inhibition of monoamine uptake by transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
-
Materials:
-
Test compounds
-
Radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Cell lines stably expressing the specific monoamine transporter (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Nonspecific uptake control: A known potent and selective inhibitor for the respective transporter (e.g., GBR12909 for DAT, citalopram for SERT, desipramine for NET).
-
Lysis buffer.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compound or vehicle for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the radiolabeled monoamine to the wells.
-
For nonspecific uptake determination, add the radiolabeled monoamine in the presence of a high concentration of the specific inhibitor.
-
Allow the uptake to proceed for a short, defined time at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells to release the accumulated radiolabeled monoamine.
-
Transfer the cell lysate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a generalized opioid receptor signaling pathway and the workflow for a typical radioligand binding assay.
Caption: Generalized Opioid Receptor Signaling Pathway.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylazepan-4-ol Analogs: A Predictive Analysis Based on Structurally Related Opioid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylazepan-4-ol scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutics targeting the central nervous system (CNS), particularly opioid receptors. Due to the limited availability of direct structure-activity relationship (SAR) studies on this specific analog series, this guide provides a comparative analysis based on well-established SAR principles derived from the closely related and extensively studied 4-phenylpiperidine and 4-(3-hydroxyphenyl)piperazine analogs. This guide aims to offer a predictive framework to inform the rational design and synthesis of novel this compound derivatives with desired pharmacological profiles.
Comparative SAR of Related Scaffolds
The 4-phenylpiperidine moiety is a core component of several potent opioid analgesics, including meperidine and fentanyl analogs.[1] SAR studies on this class of compounds have revealed key structural features that govern their affinity and efficacy at opioid receptors. Similarly, investigations into 4-(3-hydroxyphenyl)piperazine derivatives have identified them as potent opioid receptor antagonists.[2]
| Structural Position | Modification on 4-Phenylpiperidine Scaffold | Observed Effect on Opioid Activity | Predicted Effect on this compound Scaffold |
| Phenyl Ring (4-position) | Introduction of a hydroxyl group at the meta position | Generally enhances opioid receptor affinity. | A meta-hydroxyl group is predicted to be a key interaction point with the opioid receptor, enhancing binding affinity. |
| Substitution with electron-withdrawing or electron-donating groups | Modulates potency and receptor selectivity. For example, a para-nitro group can act as a short-term agonist and a long-term antagonist. | Substituents on the phenyl ring are expected to significantly influence activity. Exploration of various electronic and steric properties will be crucial for optimizing potency and functional activity (agonist vs. antagonist). | |
| Piperidine Nitrogen (1-position) | Small alkyl substituents (e.g., methyl) | Often confers agonist activity. | N-alkylation is anticipated to be a critical determinant of agonist or antagonist properties. Small alkyl groups may favor agonism. |
| Larger N-substituents (e.g., phenethyl, cyclopropylmethyl) | Can lead to potent agonist or antagonist activity, depending on the specific substituent. The N-phenethyl group is a common feature in potent µ-opioid agonists. | Larger, more complex N-substituents will likely have a profound impact on affinity and efficacy, offering a key point for diversification and tuning of the pharmacological profile. | |
| Piperidine Ring | Introduction of a 4-hydroxyl group | The tertiary alcohol can act as a hydrogen bond acceptor, influencing binding. | The 4-hydroxyl group in the azepane ring is a key structural feature, likely involved in important hydrogen bonding interactions within the receptor binding pocket. |
| Ring expansion from piperidine to azepane | Increases conformational flexibility. | The seven-membered azepane ring provides a different conformational landscape compared to the six-membered piperidine ring, which could lead to novel interactions with the opioid receptors and potentially altered selectivity or side-effect profiles. |
Experimental Protocols
To guide the pharmacological evaluation of novel this compound analogs, the following is a detailed methodology for a standard in vitro assay used to determine the binding affinity of a compound for opioid receptors.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), [3H]U-69,593 (for κ).
-
Non-specific binding inhibitors: Naloxone (for µ and δ), U-69,593 (for κ).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well). Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further aid in the conceptualization of SAR studies and the drug discovery process, the following diagrams have been generated.
Caption: Predicted SAR for this compound Analogs.
Caption: Typical Drug Discovery Workflow for Novel Analgesics.
Conclusion
While direct experimental data on the SAR of this compound analogs is currently lacking in the public domain, a comparative analysis of structurally related scaffolds provides a strong foundation for the rational design of new compounds. The insights gleaned from the extensive research on 4-phenylpiperidines suggest that modifications to the N-substituent and the phenyl ring of the this compound core will be critical in determining the pharmacological properties of these novel analogs. The increased conformational flexibility of the azepane ring may offer opportunities for discovering compounds with unique receptor interaction profiles, potentially leading to improved therapeutic agents with fewer side effects. The experimental protocols and workflows presented here provide a roadmap for the synthesis and evaluation of these promising new chemical entities.
References
A Spectroscopic Comparison of 4-Phenylazepan-4-ol and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the tertiary alcohol 4-Phenylazepan-4-ol with its key precursors, 1-benzyl-4-piperidone and phenylmagnesium bromide. The synthesis of this compound from these precursors typically involves a multi-step process initiated by a Grignard reaction, followed by a ring expansion. Understanding the spectroscopic characteristics of each compound is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and intermediates.
Table 1: Spectroscopic Data for 1-benzyl-4-piperidone
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (Infrared) | Strong C=O stretch around 1715 cm⁻¹ |
| ¹H NMR (Proton NMR) | Multiplets for aromatic protons (~7.2-7.4 ppm), Singlet for benzylic protons (~3.6 ppm), Triplets for piperidone ring protons (~2.5 and 2.8 ppm) |
| ¹³C NMR (Carbon NMR) | Carbonyl carbon signal (~209 ppm), Signals for aromatic and aliphatic carbons |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 189 |
Table 2: Spectroscopic Data for Phenylmagnesium Bromide
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (Infrared) | Dominated by solvent (e.g., THF, diethyl ether) peaks. Characteristic C-Mg and C-Br stretches are weak and often not observed. |
| ¹H NMR (Proton NMR) | Complex multiplets for the phenyl protons, significantly shifted due to the magnesium. |
| ¹³C NMR (Carbon NMR) | Broad signals for the aromatic carbons, with the ipso-carbon being significantly deshielded. |
| Mass Spectrometry (MS) | Does not typically show a molecular ion due to its high reactivity and ionic nature. |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (Infrared) | Broad O-H stretch around 3400 cm⁻¹, Absence of the C=O stretch from the precursor. |
| ¹H NMR (Proton NMR) | Multiplets for aromatic protons, Singlet for the hydroxyl proton (variable), Signals for the azepane ring protons. |
| ¹³C NMR (Carbon NMR) | Signal for the carbon bearing the hydroxyl and phenyl groups (~75-85 ppm), Signals for aromatic and other aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Experimental Protocols
A plausible synthetic route to this compound from 1-benzyl-4-piperidone involves a Tiffeneau-Demjanov ring expansion. This process begins with the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement.
Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine
To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), a solution of potassium cyanide in water is added, followed by the dropwise addition of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, and the resulting cyanohydrin is then extracted and purified.
Step 2: Synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol
The cyanohydrin from the previous step is reduced to the corresponding amino alcohol. A common method is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and at reflux temperature. After complete reduction, the reaction is carefully quenched, and the product is isolated and purified.
Step 3: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement
The 4-(aminomethyl)-1-benzylpiperidin-4-ol is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a period to allow for the diazotization and subsequent ring expansion. The product, this compound, is then extracted from the reaction mixture and purified by a suitable method like column chromatography.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the preparation and characterization of this compound.
Verifying the Framework of 4-Phenylazepan-4-ol Derivatives: A Comparative Structural Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 4-Phenylazepan-4-ol derivatives, focusing on spectroscopic and crystallographic data. Due to the limited availability of comprehensive public data for a single, simple derivative, this guide synthesizes available information for closely related compounds to establish a reliable methodology for structural verification. We will focus on the characterization of N-substituted 4-hydroxy-4-phenylazepanes and draw comparisons with the well-characterized six-membered ring analogue, 4-phenylpiperidin-4-ol.
Structural Confirmation Workflow
The definitive identification of this compound derivatives relies on a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The following workflow outlines the logical progression for unambiguous structure determination.
Caption: Workflow for the structural confirmation of this compound derivatives.
Comparative Spectroscopic Data
To illustrate the expected spectral features of a this compound derivative, we present a comparison of available data for 1-methyl-4-phenylazepan-4-ol with the extensively documented 4-phenylpiperidin-4-ol.
Table 1: Comparison of NMR Spectral Data (1H and 13C)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
| 1-Methyl-4-phenylazepan-4-ol | 8.40 (s, 1H), 7.19 (d, J = 7.6 Hz, 1H), 7.04 (d, J = 8.0 Hz, 1H), 3.28 (s, 2H), 2.35 (s, 2H) | 162.3, 139.7, 136.4, 130.1, 122.5, 32.2, 20.8 | [1] |
| 4-Phenylpiperidin-4-ol | Data available from various sources, typically showing aromatic protons (~7.2-7.5 ppm), piperidine ring protons (broad multiplets ~1.5-3.0 ppm), and a hydroxyl proton (variable). | Data available, typically showing aromatic carbons (~125-147 ppm), the quaternary carbon C4 (~70 ppm), and piperidine ring carbons (~25-60 ppm). | [2] |
Note: The 1H NMR data for 1-methyl-4-phenylazepan-4-ol from the supporting information appears incomplete and may represent a related compound or fragment. The data is presented as found in the source.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) | Source |
| 1-Methyl-4-phenylazepan-4-ol | EI | 149 (91.0%), 120 (100%), 108 (43.0%), 91 (26.8%) | [1] |
| 4-Phenylpiperidin-4-ol | GC-MS | 159, 158, 103 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of structural confirmation studies. Below are generalized procedures for the key analytical techniques.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to resolve structural ambiguities and confirm connectivity.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS (EI): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
For LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain further structural information.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous structural confirmation.
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of X-rays and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Visualization of Key Structural Relationships
The following diagram illustrates the general approach for synthesizing a substituted azepane ring system, a key structural feature of the target compounds.
References
Bioassay Validation for Terpinen-4-ol: A Comparative Guide
A Note on the Analyte: Initial searches for "4-Phenylazepan-4-ol" yielded limited publicly available data regarding its bioassay validation and biological activity. However, extensive research exists for "Terpinen-4-ol," a compound with a similar name structure and a wide range of documented biological activities. This guide will focus on Terpinen-4-ol, as it is likely the intended subject of interest for a comparative bioassay validation guide.
This guide provides a framework for the bioassay validation of Terpinen-4-ol, presenting its performance in key biological activities compared to established alternatives. Detailed experimental protocols and visual representations of workflows and signaling pathways are included to support researchers, scientists, and drug development professionals.
Anti-Cancer Activity
Terpinen-4-ol has demonstrated significant anti-cancer effects across various cancer cell lines. Its primary mechanism involves the induction of apoptosis and cell cycle arrest, often mediated by an increase in reactive oxygen species (ROS).[1][2]
Comparative Performance Data
The following table summarizes the cytotoxic activity of Terpinen-4-ol in comparison to standard chemotherapeutic agents.
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Terpinen-4-ol | HCT116 (Colorectal) | WST-8 | 661 µM | [1] |
| Terpinen-4-ol | RKO (Colorectal) | WST-8 | 381 µM | [1] |
| Terpinen-4-ol | A549 (NSCLC) | MTT | Not specified | [3] |
| Terpinen-4-ol | CL1-0 (NSCLC) | MTT | Not specified | [3] |
| Oxaliplatin | HCT116 (Colorectal) | MTT | ~0.2 µM (used in combo) | [4][5] |
| 5-Fluorouracil | HCT116 (Colorectal) | MTT | ~0.5 µM (used in combo) | [4][5] |
IC50 values for Oxaliplatin and 5-Fluorouracil are presented from combination studies and may not represent their standalone IC50.
In vivo studies have also shown that intratumoral injections of Terpinen-4-ol can significantly inhibit tumor growth in xenograft models.[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Terpinen-4-ol in a cancer cell line.
Materials:
-
Terpinen-4-ol
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Terpinen-4-ol in complete medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Terpinen-4-ol).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization of Experimental Workflow & Signaling Pathway
Caption: Workflow for determining the cytotoxicity of Terpinen-4-ol using an MTT assay.
Caption: Terpinen-4-ol induces apoptosis through ROS-mediated mitochondrial dysfunction.
Anti-Inflammatory Activity
Terpinen-4-ol exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[6][7]
Comparative Performance Data
The table below shows the inhibitory effect of Terpinen-4-ol on cytokine production by LPS-activated human monocytes.
| Compound | Cytokine | Inhibition (%) | Concentration | Reference |
| Terpinen-4-ol | TNF-α | ~50% | 0.125% (water soluble fraction) | [7] |
| Terpinen-4-ol | IL-1β | ~50% | 0.125% (water soluble fraction) | [7] |
| Terpinen-4-ol | IL-10 | ~50% | 0.125% (water soluble fraction) | [7] |
| Terpinen-4-ol | PGE2 | ~30% | 0.125% (water soluble fraction) | [7] |
Experimental Protocol: Cytokine Production Assay
Objective: To quantify the effect of Terpinen-4-ol on the production of inflammatory cytokines by immune cells.
Materials:
-
Terpinen-4-ol
-
Human monocytic cell line (e.g., U937) or primary monocytes
-
LPS (Lipopolysaccharide)
-
Complete cell culture medium
-
24-well plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate monocytic cells into macrophages.
-
Pre-treatment: Treat the cells with various concentrations of Terpinen-4-ol for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include appropriate controls (untreated, LPS only, Terpinen-4-ol only).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Terpinen-4-ol treated groups to the LPS-only control to determine the percentage of inhibition.
Antimicrobial Activity
Terpinen-4-ol is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[8][9]
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Terpinen-4-ol against various pathogens.
| Compound | Microorganism | MIC (% v/v) | MBC (% v/v) | Reference |
| Terpinen-4-ol | Staphylococcus aureus | 0.25% | 0.5% | [9] |
| Terpinen-4-ol | MRSA | 0.25% | 0.5% | [9] |
| Terpinen-4-ol | Escherichia coli | 0.31-2.50% | Not specified | [10] |
| Terpinen-4-ol | Pseudomonas aeruginosa | Not specified | Not specified | [10] |
| Terpinen-4-ol | Candida albicans | 0.015-0.06% | 0.06% (MFC) | [11] |
| Terpinen-4-ol | Legionella pneumophila | 0.06-0.125% | 0.25-0.5% | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of Terpinen-4-ol against a specific microorganism.
Materials:
-
Terpinen-4-ol
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of Terpinen-4-ol in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without Terpinen-4-ol) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of Terpinen-4-ol that completely inhibits visible growth of the microorganism.
-
(Optional) MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
References
- 1. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 6. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes | Semantic Scholar [semanticscholar.org]
- 7. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila [mdpi.com]
- 9. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens [mdpi.com]
- 11. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Phenylazepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 4-Phenylazepan-4-ol, a valuable scaffold in medicinal chemistry. The routes discussed are the Grignard reaction with a protected azepan-4-one and a proposed ring expansion of a substituted piperidine derivative. This document aims to furnish researchers with the necessary information to make informed decisions regarding the most suitable synthetic approach for their specific needs, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Ring Expansion (Proposed) |
| Starting Materials | N-protected azepan-4-one, Phenylmagnesium bromide | N-protected 4-amino-4-phenylpiperidine or related derivative |
| Key Transformations | Grignard addition, Deprotection | Ring expansion (e.g., Tiffeneau-Demjanov), Reduction |
| Reported Yields | Moderate to Good | Highly variable, dependent on specific rearrangement |
| Reaction Conditions | Anhydrous, often cryogenic | Varies from acidic to basic, may require specific reagents |
| Scalability | Generally scalable | Can be challenging to scale depending on the rearrangement |
| Stereocontrol | Achiral unless chiral auxiliaries are used | Can be stereospecific depending on the chosen method |
Route 1: Grignard Reaction of N-Benzyl-azepan-4-one
This well-established approach involves the nucleophilic addition of a phenyl Grignard reagent to an N-protected azepan-4-one, followed by deprotection to yield the target compound. The use of a benzyl protecting group is common due to its relative ease of installation and removal.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-hexahydro-4H-azepin-4-one
A mixture of azepan-4-one hydrochloride (1 equivalent), benzyl bromide (1.1 equivalents), and potassium carbonate (2.5 equivalents) in a mixture of tetrahydrofuran (THF) and water is stirred at 50°C for several hours. After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford 1-benzyl-hexahydro-4H-azepin-4-one.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
To a solution of 1-benzyl-hexahydro-4H-azepin-4-one (1 equivalent) in anhydrous diethyl ether, a solution of phenylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield crude 1-benzyl-4-phenylazepan-4-ol.
Step 3: Debenzylation to this compound
The crude 1-benzyl-4-phenylazepan-4-ol is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give this compound, which can be further purified by recrystallization or chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 1-Benzyl-hexahydro-4H-azepin-4-one | Azepan-4-one hydrochloride | Benzyl bromide, K₂CO₃ | THF/Water | 50°C | 5 h | ~40-50% |
| 2 | 1-Benzyl-4-phenylazepan-4-ol | 1-Benzyl-hexahydro-4H-azepin-4-one | Phenylmagnesium bromide | Diethyl ether | 0°C to RT | 2-4 h | ~70-85% |
| 3 | This compound | 1-Benzyl-4-phenylazepan-4-ol | H₂, Pd(OH)₂/C | Methanol | RT | 12-24 h | >90% |
Route 2: Ring Expansion of a 4-Phenylpiperidine Derivative (Proposed)
Conceptual Experimental Workflow
The general approach would involve the synthesis of a suitable N-protected 4-phenylpiperidine precursor, followed by a ring expansion reaction, and subsequent functional group manipulations to arrive at the final product.
Potential Ring Expansion Methods:
-
Tiffeneau-Demjanov Rearrangement : This would involve the conversion of a 1-benzyl-4-amino-4-phenylpiperidine to the corresponding aminohydrin, followed by diazotization with nitrous acid to induce ring expansion to 1-benzyl-4-phenylazepan-4-one. The resulting ketone would then be reduced to the alcohol.
-
Beckmann Rearrangement : This route would start with the oxime of 1-benzyl-4-phenylpiperidone. Treatment with an acid catalyst would promote rearrangement to the corresponding lactam (an azepan-2-one derivative), which would require further functional group transformations to obtain the target molecule.
-
Schmidt Reaction : The reaction of 1-benzyl-4-phenylpiperidine-4-carboxylic acid with hydrazoic acid under acidic conditions could potentially lead to a ring-expanded lactam.
Data Presentation
As this is a proposed route, quantitative data from direct experimental validation is not available. The yields and reaction conditions would be highly dependent on the specific rearrangement chosen and would require significant optimization.
Visualization of Synthetic Pathways
Caption: Comparative workflow of Grignard vs. Ring Expansion routes.
Conclusion
The Grignard reaction represents a more established and predictable route to this compound, with available experimental procedures and yield data. While the ring expansion of a 4-phenylpiperidine derivative presents an intriguing alternative, it remains a more speculative approach that would necessitate considerable research and development to establish a viable and efficient protocol. For researchers requiring a reliable and scalable synthesis of this compound, the Grignard reaction is the recommended starting point. Further investigation into ring expansion methodologies could, however, open up novel and potentially more efficient synthetic avenues in the future.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylazepan-4-ol Analogs as Potential Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds structurally related to 4-Phenylazepan-4-ol, a scaffold with potential analgesic properties. Due to the limited publicly available data on this compound itself, this guide focuses on its close structural analog, 4-(4'-bromophenyl)-4-piperidinol (PD1), and its derivatives. The data presented herein is compiled from preclinical studies and aims to provide a framework for understanding the potential of this chemical class as opioid receptor modulators for pain management.
From Benchtop to Preclinical Models: Evaluating Analgesic Potential
The journey of a potential analgesic from a laboratory curiosity to a therapeutic candidate involves rigorous evaluation of its activity at both the molecular (in vitro) and whole-organism (in vivo) levels. This guide will delve into these two critical aspects, presenting available data for 4-phenyl-4-piperidinol analogs, which share the core pharmacophore of the this compound structure.
In Vitro Efficacy: Targeting the Opioid System
Table 1: In Vitro Opioid Receptor Binding (Hypothetical Data based on Docking Studies)
| Compound | Target Receptor | Binding Affinity (Ki) | Assay Method |
| PD1 (4-(4'-bromophenyl)-4-piperidinol) | µ-opioid | Data not available | Radioligand Binding Assay |
| Reference: Morphine | µ-opioid | ~1-10 nM | Radioligand Binding Assay |
Note: The binding affinity for PD1 is inferred from docking studies and requires experimental validation through in vitro binding assays.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Objective: To quantify the affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO), a substance that binds specifically to the µ-opioid receptor and is labeled with a radioactive isotope.
-
Test compound (e.g., PD1).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer, scintillation fluid, filter mats, and a scintillation counter.
Workflow:
Figure 1: Workflow for a radioligand binding assay.
In Vivo Efficacy: Assessing Analgesia in Preclinical Models
The ultimate test of a potential analgesic is its ability to reduce pain in a living organism. The formalin test is a widely used preclinical model to assess the efficacy of compounds against both acute and inflammatory pain.
Studies on 4-(4'-bromophenyl)-4-piperidinol (PD1) and its derivatives have demonstrated significant analgesic effects in the formalin test.
Table 2: In Vivo Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol (PD1) in the Mouse Formalin Test
| Compound | Dose (mg/kg) | Phase I Inhibition (%) | Phase II Inhibition (%) |
| PD1 | 10 | Significant reduction in licking time | Significant reduction in licking time |
| Reference: Morphine | 5 | ~50-70% | ~70-90% |
Note: The exact percentage of inhibition for PD1 was not specified in the available literature, but a statistically significant analgesic effect was reported.
Experimental Protocol: Mouse Formalin Test
Objective: To evaluate the analgesic efficacy of a test compound against formalin-induced nociceptive behavior in mice.
Materials:
-
Male Swiss albino mice.
-
Formalin solution (1-5% in saline).
-
Test compound (e.g., PD1) and vehicle control.
-
Observation chambers.
-
Timer.
Workflow:
Figure 2: Workflow for the mouse formalin test.
Bridging In Vitro and In Vivo: The Opioid Signaling Pathway
The analgesic effects observed in vivo are a direct consequence of the molecular interactions occurring at the receptor level. Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, a signaling cascade is initiated, leading to the modulation of neuronal activity and ultimately, analgesia.
Figure 3: Simplified opioid receptor signaling pathway.
Conclusion
While direct experimental data on the in vitro and in vivo efficacy of this compound compounds remains to be published, the analysis of its close structural analog, 4-(4'-bromophenyl)-4-piperidinol, provides compelling evidence for its potential as an analgesic agent. The observed in vivo efficacy in a validated pain model, coupled with computational evidence suggesting interaction with the µ-opioid receptor, lays a strong foundation for further investigation. Future studies should focus on synthesizing and evaluating this compound derivatives in comprehensive in vitro binding and functional assays, alongside a battery of in vivo pain models to fully characterize their therapeutic potential and structure-activity relationships. This systematic approach will be crucial in determining if this chemical scaffold can yield novel and effective analgesics.
Safety Operating Guide
Navigating the Disposal of 4-Phenylazepan-4-ol: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 4-Phenylazepan-4-ol necessitates a cautious and compliant approach to its disposal. Lacking detailed toxicological and environmental impact data, this compound must be treated as a hazardous chemical waste. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide a clear, step-by-step guide for researchers, scientists, and drug development professionals.
The primary principle in the disposal of any chemical for which specific handling instructions are unavailable is to prevent its release into the environment and to ensure the safety of all personnel. This involves a systematic process of waste characterization, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Step-by-Step Disposal Protocol for this compound
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous waste.
-
Do not mix it with other waste streams unless compatibility is certain. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[1]
-
Keep it segregated from common laboratory waste.
2. Container Selection and Management:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. The original container is often the best choice if it is in good condition.[2][3]
-
Ensure the container has a leak-proof, screw-on cap. Containers with corks or parafilm are not acceptable for hazardous waste.[2]
-
The container should be in good condition, free from cracks or leaks.[3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."[1][3]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][3]
-
Indicate the major hazards. While specific hazards are unknown, as a precaution, it can be labeled with "Toxic" and "Irritant."
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1]
-
Ensure the SAA is a well-ventilated area, such as a chemical fume hood.[1]
-
Use secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[2]
-
Store the container away from heat, open flames, and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Follow all institutional procedures for hazardous waste pickup and disposal.
Quantitative Guidelines for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline |
| Maximum Container Size in SAA | Generally, up to 55 gallons of a single hazardous waste stream. For acutely toxic (P-listed) wastes, the limit is 1 quart for liquids or 1 kg for solids.[5] |
| Maximum Storage Time in SAA | Containers can remain in an SAA for up to one year, provided they are not full.[1] |
| Time Limit for Removal Once Full | Once a container is full, it must be removed from the SAA within three days.[1] |
| pH Range for Sink Disposal (if permissible) | For certain non-hazardous, aqueous solutions, the pH must be between 5.5 and 10.5 for drain disposal. This is not applicable to this compound.[4] |
Decision-Making Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for a chemical waste product in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Phenylazepan-4-ol
Essential Safety and Handling Guide for 4-Phenylazepan-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profile of the structurally analogous compound, 4-Phenylpiperidin-4-ol. Researchers should handle this compound with caution and treat it as a potentially hazardous substance. The information provided here is for guidance only and should be supplemented by a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment of the Structural Analog
The Globally Harmonized System (GHS) classification for the close structural analog, 4-Phenylpiperidin-4-ol, indicates the following potential hazards[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Based on this, it is prudent to assume that this compound presents similar hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance occurs. |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | To protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material to protect against chemical splashes and solid particulates. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing the risk of exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for handling this compound, especially when weighing or transferring the solid.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the dissolution is performed in a closed or covered vessel as much as possible.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's EHS department immediately. |
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
